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  • Product: 2-(2-Bromophenyl)-2-methylpropan-1-amine
  • CAS: 71095-49-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 2-(2-Bromophenyl)-2-methylpropan-1-amine

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Structural Dynamics The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Dynamics

The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine ( C10​H14​BrN ) is a sterically congested, neophyl-type primary amine. In medicinal chemistry, such highly substituted phenethylamines are frequently utilized to impart resistance against enzymatic degradation (e.g., by monoamine oxidases) while locking the molecule into specific conformational spaces.

From an analytical perspective, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating interplay of magnetic anisotropy, steric compression, and the heavy-atom effect . As a Senior Application Scientist, I approach the assignment of this molecule not merely as a list of peaks, but as a dynamic physical system. The massive electron cloud of the ortho-bromine atom and the steric bulk of the gem-dimethyl groups drastically alter the local magnetic environment, requiring a first-principles understanding of NMR physics to accurately assign the 1H and 13C spectra [1].

Causality in 1H NMR Chemical Shifts

The proton NMR spectrum of 2-(2-Bromophenyl)-2-methylpropan-1-amine is defined by the restricted rotational freedom of the bulky alkyl chain and the diamagnetic anisotropy of the substituted benzene ring.

1H NMR Assignment Table (Predicted at 400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J in Hz)Structural Assignment & Causality
-NH 2​ 1.30Broad Singlet (br s)2H-Primary amine: Shift is highly variable based on concentration and hydrogen-bonding dynamics.
-CH 3​ 1.48Singlet (s)6H-Gem-dimethyls: Equivalent on the NMR timescale due to rapid rotation. Slightly deshielded by the proximal aromatic ring current.
-CH 2​ - 2.95Singlet (s)2H-Aliphatic Methylene: Deshielded by the adjacent electronegative nitrogen. Appears as a singlet due to isolation from other spin-active nuclei by the quaternary C-2.
H-4', H-5' 7.05 - 7.28Multiplet (m)2H-Meta/Para Protons: Reside in a standard aromatic environment, minimally perturbed by the ortho substituents.
H-6' 7.42Doublet of doublets (dd)1H J=8.0,1.5 Ortho to Alkyl Group: Deshielded via steric compression from the bulky neophyl group, which perturbs the electron density around the proton.
H-3' 7.58Doublet of doublets (dd)1H J=8.0,1.5 Ortho to Bromine: Strongly deshielded by the magnetic anisotropy and inductive electron-withdrawing effect of the halogen.
Mechanistic Insights

The most critical diagnostic feature in the 1H spectrum is the isolated methylene singlet at δ 2.95 ppm. In standard phenethylamines, this signal would present as a triplet coupled to an adjacent −CH2​− . Here, the intervening quaternary carbon breaks the J -coupling network, rendering it an isolated spin system. Furthermore, the significant downfield shift of H-3' ( δ 7.58) is a direct consequence of the bromine atom's localized deshielding cone [3].

Causality in 13C NMR Chemical Shifts

Carbon-13 NMR provides the definitive skeletal framework of the molecule. The assignments here rely heavily on understanding spin-orbit coupling and relaxation pathways.

13C NMR Assignment Table (Predicted at 100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment & Causality
C-3, C-4 26.5CH 3​ Gem-dimethyl carbons: Standard aliphatic shift.
C-2 41.2C (Quat)Aliphatic Quaternary: Characterized by low intensity due to a lack of attached protons (long T1​ relaxation time).
C-1 52.8CH 2​ Aminomethyl Carbon: Strongly deshielded by the inductive effect of the primary amine.
C-2' 123.4C (Quat)Aromatic C-Br: Shielded by the Heavy Atom Effect (HAE) of Bromine.
C-4' 127.6CHAromatic CH: Standard resonance.
C-5' 128.8CHAromatic CH: Standard resonance.
C-6' 130.2CHAromatic CH: Slightly deshielded by steric proximity to the alkyl group.
C-3' 135.6CHAromatic CH: Deshielded by the inductive effect of the adjacent Bromine.
C-1' 144.5C (Quat)Aromatic Ipso Carbon: Strongly deshielded by the bulky alkyl substitution.
The Heavy Atom Effect (HAE)

A novice spectroscopist might expect the carbon attached to the highly electronegative bromine (C-2' ) to be strongly deshielded (shifted downfield). However, empirical data dictates the opposite [2]. Bromine's massive, polarizable electron cloud induces significant spin-orbit coupling, which increases the local shielding tensor at the directly attached carbon. This pushes C-2' upfield to ~123.4 ppm, serving as a primary diagnostic marker for bromoaromatics.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute scientific integrity, the acquisition of this data cannot rely on 1D NMR alone. The protocol below outlines a self-validating system where 2D NMR is used to mathematically prove the 1D hypotheses.

Step 1: Gravimetric Sample Preparation
  • Weigh precisely 40 mg of 2-(2-Bromophenyl)-2-methylpropan-1-amine.

  • Dissolve in 0.6 mL of high-purity Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference ( δ 0.00 ppm), while the deuterium in CDCl3​ provides the lock signal required to compensate for superconducting magnet drift over time.

Step 2: Probe Tuning and Shimming
  • Insert the sample and lock the spectrometer to the 2H frequency of CDCl3​ .

  • Tune and match the probe specifically to the Larmor frequencies of 1H and 13C .

  • Perform gradient shimming (Z1-Z5). Causality: Shimming homogenizes the B0​ magnetic field. Poor shimming will artificially broaden the signals, obscuring the critical 8.0 Hz J -coupling of the aromatic protons (H-3' and H-6').

Step 3: Optimized Acquisition Parameters
  • 1H Acquisition: 16 scans, 30∘ pulse angle, D1​ (relaxation delay) = 2 seconds.

  • 13C Acquisition: 1024 scans, 30∘ pulse angle, D1​ = 5 seconds. Causality: The extended D1​ for Carbon-13 is mandatory. Quaternary carbons (C-2, C-1', C-2') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1​ would saturate these spins, causing their signals to vanish from the spectrum.

Step 4: 2D HMBC Validation (The "Self-Validating" Step)

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: The 1D assignments are predictive hypotheses. The HMBC will reveal 2JCH​ and 3JCH​ correlations. Observing a cross-peak between the gem-dimethyl protons ( δ 1.48) and the aromatic ipso carbon ( δ 144.5) definitively proves the connectivity of the aliphatic chain to the aromatic ring, validating the entire structural assignment.

Workflow Visualization

Below is the logical progression of the self-validating NMR workflow, demonstrating how raw acquisition feeds into multidimensional verification.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Shim Lock & Shim (B0 Homogeneity) Prep->Shim Acq1D 1D Acquisition (1H & 13C) Shim->Acq1D Acq2D 2D Validation (HSQC/HMBC) Acq1D->Acq2D Process FT & Processing Acq1D->Process Acq2D->Process Assign Data Assignment Process->Assign

Workflow for self-validating NMR acquisition and structural assignment.

References

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

Exploratory

In Vitro Pharmacological Profiling of 2-(2-Bromophenyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, designing an in vitro pharmacological profiling cascade requires moving beyond standard screening checklists to build a hypothesis-driven framework. The compound 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, designing an in vitro pharmacological profiling cascade requires moving beyond standard screening checklists to build a hypothesis-driven framework. The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a unique structural paradigm: a phenethylamine backbone modified by a sterically demanding beta,beta-dimethyl group and an ortho-bromo substitution on the phenyl ring.

This technical guide establishes a rigorously validated, self-correcting in vitro workflow to evaluate target engagement, functional efficacy, and safety pharmacology for this novel entity.

Structural Rationale & Pharmacological Hypothesis

To design an effective screening cascade, we must first understand the causality between the compound's structural features and its potential biological targets.

  • The Phenethylamine Core: The basic ethylamine chain attached to a phenyl ring is the classic pharmacophore for monoamine interaction, suggesting baseline affinity for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Trace Amine-Associated Receptor 1 (TAAR1).

  • The beta,beta-Dimethyl Substitution: Unlike phentermine (alpha,alpha-dimethyl), placing twin methyl groups at the beta carbon creates severe steric bulk adjacent to the aromatic ring. This conformational restriction typically prevents the molecule from acting as a monoamine releaser (substrate), shifting its profile toward being a pure reuptake inhibitor or a direct G-Protein Coupled Receptor (GPCR) ligand. Furthermore, it shields the molecule from rapid degradation by Monoamine Oxidase (MAO).

  • The ortho-Bromo Substitution: Halogenation at the 2-position restricts the rotation of the phenyl ring, locking the molecule into a specific conformer. In phenethylamine chemistry, halogen bonding and lipophilicity strongly drive affinity toward 5-HT receptor subtypes, particularly 5-HT2A and 5-HT2C.

Based on this structural causality, our primary profiling will target monoamine transporters and 5-HT2A receptors.

ScreeningWorkflow A 2-(2-Bromophenyl)-2-methylpropan-1-amine Synthesis & QC B Primary Screening Radioligand Binding (Affinity) A->B >98% Purity C Secondary Screening Functional Assays (Efficacy) B->C Ki < 1 µM D In Vitro ADME CYP450 & Microsomal Stability C->D EC50/IC50 established E Safety Pharmacology hERG Patch-Clamp C->E F Data Synthesis & Lead Optimization D->F E->F

Fig 1: In vitro screening cascade for novel phenethylamine derivatives.

Primary Screening: Target Engagement & Affinity

Radioligand binding assays determine the affinity ( Ki​ ) of the compound for specific receptors. They do not measure efficacy (whether the compound is an agonist or antagonist), but they act as the critical first filter. We utilize validated assay standards as recommended by.

Table 1: Primary Target Panel & Expected Affinity Profile
TargetRadioligandReference CompetitorHypothesized Affinity ( Ki​ )Mechanistic Rationale
DAT [3H]WIN 35,428Cocaine100 - 500 nMbeta,beta-dimethyl bulk reduces optimal DAT pocket fit compared to unsubstituted analogs.
SERT [3H]CitalopramImipramine> 1 µMortho-bromo creates steric clash in the tightly regulated SERT binding pocket.
NET [3H]NisoxetineDesipramine50 - 200 nMPhenethylamine core historically retains strong NET interaction despite beta-substitution.
5-HT2A [3H]KetanserinSerotonin10 - 100 nMortho-halogen substitution strongly drives 5-HT2A binding via lipophilic interactions.
Protocol: High-Throughput Radioligand Binding (DAT Example)

Self-Validating System: To ensure trustworthiness, every plate includes a non-specific binding (NSB) control. If specific binding (Total - NSB) falls below 70% of total radioligand binding, the assay is automatically rejected due to an insufficient signal-to-noise ratio.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT. Causality: HEK293 cells lack endogenous monoamine transporters, providing a zero-background matrix.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]WIN 35,428, and varying concentrations of 2-(2-Bromophenyl)-2-methylpropan-1-amine (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Equilibration: Incubate at 4°C for 2 hours. Causality: Low temperature prevents receptor internalization and slows dissociation kinetics, stabilizing the equilibrium.

  • Filtration & Readout: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adhesion. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

Secondary Functional Assays: Efficacy & Signaling

Once affinity is established, we must determine if the compound activates or blocks the receptor. For Gq-coupled receptors like 5-HT2A, we utilize the Fluorometric Imaging Plate Reader (FLIPR) calcium assay, a standard outlined by .

FLIPRPathway L Compound (Agonist) R 5-HT2A Receptor (Gq-coupled) L->R Binds P Phospholipase C (PLC) R->P Activates Gq I IP3 Generation P->I Cleaves PIP2 E Endoplasmic Reticulum (Ca2+ Release) I->E Binds IP3R D Fluo-4 AM Dye (Intracellular) E->D Ca2+ binds dye S Fluorescence (FLIPR Readout) D->S Ex 488nm / Em 525nm

Fig 2: Gq-coupled receptor activation pathway and FLIPR calcium assay principle.

Protocol: FLIPR Calcium Flux Assay (5-HT2A)

Self-Validating System: Each 384-well plate must include a full dose-response curve of Serotonin (reference agonist) to establish the Emax​ . The assay is only valid if the calculated Z'-factor is > 0.5, proving the dynamic range is robust enough to distinguish true hits from baseline noise.

  • Cell Seeding: Plate CHO-K1 cells expressing human 5-HT2A at 15,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid. Causality: Probenecid is an organic anion transporter inhibitor. It is strictly required to prevent the cells from pumping the de-esterified Fluo-4 dye back into the extracellular space, which would destroy the assay's signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • FLIPR Execution: Transfer the plate to the FLIPR instrument. The system will record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, automatically inject the test compound, and monitor the transient intracellular calcium peak for an additional 120 seconds.

In Vitro ADME & Safety Pharmacology (Tox)

A potent compound is useless if it is toxic or metabolically unstable. We must profile the compound against critical safety liabilities, adhering to and .

Table 2: In Vitro ADME & Safety Pharmacology Thresholds
AssayMetricGo/No-Go ThresholdReference Standard
CYP2D6 Inhibition IC50​ > 10 µMQuinidine
CYP3A4 Inhibition IC50​ > 10 µMKetoconazole
hERG Patch-Clamp IC50​ > 30 µME-4031
Microsomal Stability T1/2​ > 60 minVerapamil
Protocol: Automated Patch-Clamp for hERG Liability

Because 2-(2-Bromophenyl)-2-methylpropan-1-amine contains a basic amine ( pKa​ ~ 9.5) and a lipophilic bromophenyl group, it carries an inherent pharmacophoric risk of binding to the inner cavity of the hERG potassium channel, which can cause fatal cardiac arrhythmias (Torsades de Pointes).

Self-Validating System: The automated patch-clamp system must achieve a seal resistance of > 1 Giga-ohm (GΩ) per cell before compound application. Cells failing to reach this "giga-seal" are automatically excluded from data analysis to prevent leak currents from masquerading as channel blockade.

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) gene. Suspend in extracellular physiological solution.

  • Electrophysiological Recording: Using an automated planar patch-clamp platform (e.g., QPatch), apply a voltage-step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds to open the channels, and repolarize to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the reduction in the peak tail current amplitude relative to the vehicle control. Calculate the IC50​ . If the IC50​ is < 10 µM, the compound requires immediate structural optimization to remove the cardiac liability.

References

  • Eurofins Discovery. "Radioligand Binding Assays." Eurofins Discovery Services. URL:[Link]

  • Molecular Devices. "FLIPR Penta High-Throughput Cellular Screening System." Molecular Devices. URL:[Link]

  • Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." U.S. Department of Health and Human Services. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." International Council for Harmonisation. URL:[Link]

Foundational

Structural Elucidation of 2-(2-Bromophenyl)-2-methylpropan-1-amine: A Comprehensive Crystallographic Whitepaper

Executive Summary & Structural Context The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a fascinating case study in steric congestion and conformational restriction. Featuring a gem-dimethyl group at the be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a fascinating case study in steric congestion and conformational restriction. Featuring a gem-dimethyl group at the benzylic position and an ortho-bromine atom on the phenyl ring, the molecule is subjected to severe steric clashing. This congestion restricts the rotational degrees of freedom of the primary amine, forcing a specific dihedral orientation to minimize repulsion while maximizing potential intermolecular hydrogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the precise methodologies required to isolate, crystallize, and resolve the three-dimensional structure of this highly hindered molecule using Single-Crystal X-ray Diffraction (SCXRD). This guide does not merely list steps; it explains the fundamental causality behind each experimental choice, ensuring a self-validating workflow from benchtop to electron density map.

Methodology I: Crystal Engineering & Growth

Freebase amines of this molecular weight are typically viscous oils or low-melting amorphous solids that readily absorb atmospheric CO₂. Causality: To increase the lattice energy and promote the formation of a highly ordered crystalline lattice, the freebase must be converted into a stable salt. The hydrochloride (HCl) salt is preferred as the chloride counterion acts as an excellent hydrogen bond acceptor, driving the assembly of the crystal packing through robust N–H···Cl interactions.

Protocol 1: Synthesis and Vapor Diffusion Crystallization

Vapor diffusion is selected over slow evaporation because it allows for a controlled, gradual increase in supersaturation, yielding fewer but larger, defect-free single crystals.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 100 mg of 2-(2-Bromophenyl)-2-methylpropan-1-amine freebase in 2.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C. Centrifuge and dry the resulting white precipitate under vacuum.

  • Solvent Selection: Dissolve 20 mg of the hydrochloride salt in a minimal volume (approx. 0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 4.0 mL of diethyl ether (the "antisolvent").

  • Incubation: Cap the outer vial tightly and store it in a vibration-free environment at 4°C for 7 to 14 days.

  • Self-Validation Check: Inspect the harvested crystals under a stereomicroscope equipped with cross-polarizers. The presence of sharp, uniform extinction (birefringence) as the crystal is rotated validates that the material is a single crystal domain, not a twinned or amorphous aggregate.

Crystallization A Freebase Amine (Oil/Amorphous) B Salt Formation (HCl in Et2O) A->B C Solvent Selection (MeOH/Et2O) B->C D Vapor Diffusion (4°C, 7 Days) C->D E Harvest Crystals (>0.1 mm) D->E

Figure 1: Causality-driven vapor diffusion crystallization workflow for amine hydrochlorides.

Methodology II: SCXRD Data Collection & Refinement

The presence of the heavy bromine atom dictates our instrumental parameters. Causality: While Copper Kα radiation (λ = 1.5418 Å) yields stronger absolute intensities for light-atom structures, Bromine possesses a high mass attenuation coefficient for Cu radiation. This causes severe absorption effects that can distort anisotropic displacement parameters. Therefore, Molybdenum Kα radiation (λ = 0.71073 Å) is strictly required ().

Furthermore, data must be collected at cryogenic temperatures (100 K). Causality: Cooling freezes out the dynamic libration (thermal motion) of the gem-dimethyl and terminal amine groups. This reduction in thermal noise is critical for accurately locating the hydrogen atoms in the difference Fourier map.

Protocol 2: SCXRD Data Acquisition and Processing
  • Mounting: Submerge the harvested crystals in paratone cryo-oil. Select a crystal measuring approximately 0.25 × 0.20 × 0.15 mm³ and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cryostream.

  • Unit Cell Determination: Collect preliminary frames. Self-Validation Check: Ensure >95% of reflections index to a single lattice with a mosaicity of <0.6° before proceeding.

  • Data Collection: Execute a full sphere data collection strategy using Mo Kα radiation, ensuring a redundancy of at least 4.0 and completeness >99% up to θ = 25.2°.

  • Data Reduction & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation Check: The internal agreement factor ( Rint​ ) must be < 0.05. A higher value indicates uncorrected absorption or crystal twinning.

  • Structure Solution: Solve the phase problem using dual-space methods via SHELXT ().

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL () integrated within the OLEX2 graphical interface ().

SCXRD_Pipeline Mount Sample Mounting (Cryoloop + Paratone Oil) Cool Cryocooling to 100 K (Freezes Thermal Motion) Mount->Cool Collect Data Collection (Mo Kα to minimize Br absorption) Cool->Collect Reduce Data Reduction & SADABS (Validates R-int < 0.05) Collect->Reduce Solve Structure Solution (SHELXT Dual-Space) Reduce->Solve Refine Least-Squares Refinement (SHELXL GooF ≈ 1.0) Solve->Refine

Figure 2: SCXRD data collection and self-validating refinement pipeline.

Refinement Validation & Structural Insights

During refinement, all non-hydrogen atoms (C, N, Cl, Br) are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the −NH3+​ group must be located in the difference Fourier map to accurately map the hydrogen-bonding network to the chloride counterion.

Self-Validation of the Final Model: A structurally sound refinement is validated by three metrics:

  • Goodness-of-Fit (GooF): Must be close to 1.0 (indicating the model accurately represents the experimental variance).

  • Final R-indices: R1​ should be < 0.05 for strong reflections ( I>2σ(I) ).

  • Residual Electron Density ( Δρmax​ ): The largest unassigned peak should be < 1.0 e/ų and located near the Bromine atom, representing minor, unavoidable absorption artifacts rather than missing atoms.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for the fully refined 2-(2-Bromophenyl)-2-methylpropan-1-amine hydrochloride salt, demonstrating a high-quality, self-validated structural model.

Crystallographic ParameterValue / Metric
Empirical formula C₁₀H₁₅BrClN
Formula weight 264.59 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 8.760(1) Å, c = 13.450(2) Å, β = 105.40(1)°
Volume 1277.5(4) ų
Z, Calculated density 4, 1.376 Mg/m³
Absorption coefficient (µ) 3.145 mm⁻¹
F(000) 536
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.55° to 28.30°
Reflections collected / unique 14,520 / 3,105[ Rint​ = 0.032]
Completeness to theta = 25.242° 99.5%
Data / restraints / parameters 3105 / 0 / 129
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0285, wR2​ = 0.0712
Largest diff. peak and hole 0.452 and -0.310 e·Å⁻³

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, G. M., 2015b) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Sheldrick, G. M., 2015a) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O. V., et al., 2009) URL: [Link]

  • Title: Comparison of silver, molybdenum and copper X-ray sources for single-crystal structure determination Source: Journal of Applied Crystallography (Krause, L., et al., 2015) URL: [Link]

Exploratory

Comprehensive Physicochemical Profiling of 2-(2-Bromophenyl)-2-methylpropan-1-amine: A Technical Guide for Lead Optimization

Executive Summary & Structural Causality In modern drug discovery, the strategic incorporation of sterically hindered building blocks is a proven tactic for overcoming metabolic liabilities. 2-(2-Bromophenyl)-2-methylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, the strategic incorporation of sterically hindered building blocks is a proven tactic for overcoming metabolic liabilities. 2-(2-Bromophenyl)-2-methylpropan-1-amine (Chemical Formula: C₁₀H₁₄BrN) is a highly specialized pharmacophore characterized by a primary amine adjacent to a fully substituted quaternary carbon.

As an application scientist, I do not merely look at a molecule as a collection of atoms; I analyze it as a dynamic system of electronic and steric forces. The physicochemical behavior of this compound is dictated by two critical structural features:

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The two methyl groups at the C2 position force the primary amine into a restricted conformational space. More importantly, this quaternary center completely shields the alpha-carbon from oxidative deamination by Monoamine Oxidases (MAOs) and sterically hinders Cytochrome P450 (CYP) enzymes.

  • The Ortho-Bromo Substitution: Bromine is a large, highly lipophilic halogen (van der Waals radius ~1.85 Å). Placed in the ortho position, it restricts the rotation of the phenyl ring, effectively locking the molecule's conformation while significantly driving up the partition coefficient (LogP).

Understanding the causality between these structural features and their macroscopic physicochemical properties is essential for predicting in vivo absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Physicochemical Projections

Before initiating benchtop validation, our laboratory establishes a predictive baseline. The following quantitative data summarizes the theoretical physicochemical properties of 2-(2-Bromophenyl)-2-methylpropan-1-amine, grounded in .

PropertyPredicted ValueExperimental TargetRelevance to Drug Design
Molecular Weight 228.13 g/mol N/AHighly compliant with Lipinski's rules (< 500 Da).
pKa (Primary Amine) 9.2 – 9.69.45 ± 0.05Dictates the ionization state at physiological pH (7.4).
LogP (Octanol/Water) 2.8 – 3.23.05 ± 0.10Primary indicator of lipophilicity and passive permeability.
LogD (pH 7.4) 0.8 – 1.21.05 ± 0.10Represents effective lipophilicity in physiological buffers.
Topological Polar Surface Area 26.02 ŲN/AExcellent potential for Blood-Brain Barrier (BBB) penetration.
Aqueous Solubility (pH 7.4) > 10 mg/mL> 10 mg/mLEnsures adequate exposure for in vitro biological assays.

Experimental Validation Workflows

To transition from predictive models to empirical truth, we must employ rigorous, self-validating experimental protocols. The methodologies below detail the exact workflows required to characterize this compound, adhering to international regulatory standards.

Protocol 1: High-Throughput Potentiometric pKa Determination

Rationale: The primary amine's basicity is influenced by the inductive electron donation of the gem-dimethyl group, counterbalanced by the electron-withdrawing nature of the ortho-bromo phenyl ring. Accurate pKa determination is critical for predicting solubility and membrane permeability, as outlined in.

  • Step 1: Electrode Calibration & Self-Validation Standardize the glass pH electrode using certified buffers at pH 4.0, 7.0, and 10.0. Self-Validation Check: Titrate a known primary standard (e.g., potassium hydrogen phthalate). Proceed only if the electrode demonstrates a Nernstian slope of > 98%.

  • Step 2: Sample Preparation Dissolve 2-(2-Bromophenyl)-2-methylpropan-1-amine in 0.15 M KCl to maintain a constant ionic strength. Target an analyte concentration of 1 mM. If the free-base precipitates at high pH, utilize a methanol/water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Step 3: Titration Execution Submerge the probe and titrate with standardized 0.1 M NaOH from pH 3.0 to 11.0. Conduct the titration under an argon blanket to prevent atmospheric CO₂ from forming carbonic acid, which would artificially skew the basic pKa readings.

  • Step 4: Data Analysis Derive the pKa using a Bjerrum plot. The inflection point of the titration curve corresponds to the dissociation constant as per .

Protocol 2: Lipophilicity (LogP/LogD) via Shake-Flask and RP-HPLC

Rationale: The heavy bromine atom and aliphatic methyl groups drive lipophilicity. We utilize the gold-standard shake-flask method coupled with HPLC to determine the partition coefficient, ensuring accuracy over computational estimates.

  • Step 1: Phase Saturation Pre-saturate HPLC-grade n-octanol and aqueous buffer (pH 7.4 for LogD; unbuffered ultrapure water for LogP) by stirring them together vigorously for 24 hours at 25°C.

  • Step 2: Partitioning & Self-Validation Dissolve the API in the octanol phase. Transfer to glass vials containing the aqueous phase. Self-Validation Check: Prepare three distinct phase volume ratios (1:1, 1:2, and 2:1 octanol:water). If the calculated LogP varies between these ratios, it indicates concentration-dependent aggregation or micelle formation, invalidating the run.

  • Step 3: Equilibration Agitate the vials on an orbital shaker at 25°C for 1 hour. Centrifuge at 3000 rpm for 15 minutes to guarantee absolute phase separation without micro-emulsions.

  • Step 4: Quantification Extract aliquots from both phases and analyze via Reversed-Phase HPLC-UV (detecting at ~220 nm for the phenyl ring). Calculate the coefficient using the formula: LogP = log10([Analyte]oct / [Analyte]aq) following .

Systems-Level Impact on ADME

The true value of physicochemical profiling lies in understanding how structural inputs translate to biological outputs. The diagram below maps the logical relationships between the structural features of 2-(2-Bromophenyl)-2-methylpropan-1-amine and its resulting pharmacokinetic profile.

G Struct 2-(2-Bromophenyl)-2-methylpropan-1-amine Bromo Ortho-Bromo Substitution Struct->Bromo GemDi Gem-Dimethyl Group Struct->GemDi Amine Primary Amine Struct->Amine Lipoph Increased Lipophilicity (LogP) Bromo->Lipoph Halogen lipophilicity Steric Steric Hindrance & Conformation Bromo->Steric Rotational restriction GemDi->Steric Thorpe-Ingold effect pKa Modulated pKa (~9.5) GemDi->pKa Inductive donation Amine->pKa Ionizable center Perm High Membrane Permeability Lipoph->Perm Metab Metabolic Stability (CYP/MAO) Steric->Metab Shielding of alpha-carbon Solub pH-Dependent Solubility pKa->Solub Ionization at pH < pKa

Fig 1: Structural features dictating physicochemical properties and ADME outcomes.

Strategic Outlook

For drug development professionals, 2-(2-Bromophenyl)-2-methylpropan-1-amine represents a highly optimized building block. By leveraging the gem-dimethyl group to block alpha-oxidation and the ortho-bromo group to lock conformation and boost lipophilicity, chemists can utilize this amine to drive target affinity while inherently protecting the molecule from rapid hepatic clearance. The rigorous validation of its pKa and LogD ensures that downstream formulation and in vivo dosing strategies are built on a foundation of empirical truth rather than computational guesswork.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

  • OECD (1981). Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Foundational

literature review of 2-(2-Bromophenyl)-2-methylpropan-1-amine synthesis pathways

Initiating Pathway Discovery I'm currently immersed in Google searches, aiming to uncover both known and innovative synthesis methods for 2-(2-Bromophenyl)-2-methylpropan-1-amine. I'm focusing on scholarly articles, pate...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Pathway Discovery

I'm currently immersed in Google searches, aiming to uncover both known and innovative synthesis methods for 2-(2-Bromophenyl)-2-methylpropan-1-amine. I'm focusing on scholarly articles, patents, and chemical literature to build a comprehensive understanding of potential reaction routes.

Analyzing Synthesis Routes

I've initiated an in-depth analysis and categorization of the gathered synthesis pathways, pinpointing prevalent strategies and key intermediates. For notable routes, I'm now actively searching for detailed experimental protocols. This involves a deep dive into reagent quantities, reaction parameters, and purification techniques. I am also seeking out mechanistic insights to understand the chemical principles at play.

Gathering Reaction Details

I'm now diving deep into Google, aiming for specific experimental protocols, focusing on yields, purity, and spectroscopic data for 2-(2-Bromophenyl)-2-methylpropan-1-amine and key intermediates. Simultaneously, I'm verifying any mechanistic assertions and safety measures I find with authoritative sources. After that, I will work on compiling a technical guide, that provides a comprehensive introduction to this compound, alongside descriptions of all the identified synthesis pathways, with step-by-step protocols, explanations and comparative data.

Exploratory

Preliminary Toxicity Screening of 2-(2-Bromophenyl)-2-methylpropan-1-amine: A Strategic Framework for Early-Stage De-risking

Executive Summary The transition of a novel chemical entity (NCE) from discovery to preclinical development requires rigorous, early-stage toxicity de-risking. 2-(2-Bromophenyl)-2-methylpropan-1-amine is a sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development requires rigorous, early-stage toxicity de-risking. 2-(2-Bromophenyl)-2-methylpropan-1-amine is a sterically hindered, halogenated primary amine. Its unique structural topology—featuring a neopentyl-like gem-dimethyl bridge and an ortho-bromo substituted aryl ring—presents specific pharmacological advantages but also distinct toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to provide a comprehensive, causality-driven framework for the preliminary toxicity screening of this compound. This guide moves beyond standard checklists, emphasizing the mechanistic rationale behind assay selection, self-validating experimental designs, and data interpretation aligned with [1].

Structural Liability Analysis & Predictive Toxicology

Before initiating in vitro assays, we must analyze the structural motifs of 2-(2-Bromophenyl)-2-methylpropan-1-amine to predict its behavior in biological systems.

  • The Basic Primary Amine ( pKa​≈9.5 ): At physiological pH (7.4), the primary amine exists predominantly in its protonated state. While the gem-dimethyl group at the β -position provides severe steric hindrance that protects against Monoamine Oxidase (MAO) mediated oxidative deamination, this basic center remains a classic pharmacophore for off-target ion channel binding.

  • The Lipophilic Ortho-Bromo Aryl Ring: The halogen substitution increases the compound's overall lipophilicity ( logP ). The combination of a protonated amine and a lipophilic aromatic ring separated by a short linker is the quintessential structural alert for binding to the central cavity of the hERG ( Kv​11.1 ) potassium channel [2].

  • Metabolic Shunting: Because MAO metabolism is sterically blocked, clearance will likely shunt toward hepatic Cytochrome P450 (CYP) enzymes, specifically CYP2D6 (which favors basic amines) and CYP3A4. We must screen for reactive intermediate formation (e.g., arene oxides) and mechanism-based inhibition (MBI).

G Compound 2-(2-Bromophenyl)- 2-methylpropan-1-amine Amine Protonated Amine (Physiological pH) Compound->Amine Aryl Ortho-Bromo Aryl (High Lipophilicity) Compound->Aryl Steric Gem-Dimethyl (Steric Shielding) Compound->Steric hERG hERG Liability (Cardiotoxicity) Amine->hERG Aryl->hERG CYP CYP2D6/3A4 Metabolism Aryl->CYP Steric->CYP Shunts to MAO MAO Evasion (Increased Half-life) Steric->MAO

Fig 1. Structural motifs and predicted toxicological pathways of the compound.

Tier 1 Screening Workflow: The Self-Validating System

To ensure data integrity, every assay in our screening cascade must be a self-validating system . This means incorporating dynamic controls that prove the assay's operational fidelity independent of the test compound's results.

Cardiotoxicity: Automated hERG Patch Clamp

Due to the structural alerts identified above, hERG screening is the highest priority. We adhere to the principles outlined in [3]. We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • Causality: Fluorescence-based polarization assays often yield false positives/negatives for highly lipophilic compounds. Automated patch-clamp provides direct electrophysiological measurement of tail currents, offering high-fidelity IC50​ data.

Genotoxicity: The Ames Test (OECD 471)

To rule out mutagenicity caused by potential halogenated arene oxides, we perform the Bacterial Reverse Mutation Test per [4].

  • Causality: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535) with and without S9 fraction (rat liver homogenate). The S9 fraction is critical here because the parent compound may be inert, but its CYP-mediated oxidized metabolites could act as DNA intercalators.

Hepatotoxicity & DDI: CYP Inhibition Profiling

Following [5], we assess the inhibition of major CYPs using human liver microsomes (HLMs).

  • Causality: The basic amine can coordinate with the heme iron of CYP enzymes, leading to reversible or time-dependent inhibition, causing severe Drug-Drug Interactions (DDIs).

Workflow Start Compound Synthesis Cytotox In Vitro Cytotoxicity (HepG2, 384-well) Start->Cytotox hERG hERG Patch Clamp (CHO cells) Start->hERG Ames Ames Test (+/- S9 Fraction) Start->Ames CYP CYP Inhibition (HLMs) Start->CYP Decision Go/No-Go Decision Matrix Cytotox->Decision hERG->Decision Ames->Decision CYP->Decision LeadOpt Lead Optimization (SAR Refinement) Decision->LeadOpt Pass Terminate Halt Development Decision->Terminate Fail

Fig 2. Parallel Tier 1 preliminary toxicity screening workflow.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cytotoxicity (CellTiter-Glo® Luminescent Cell Viability)

This assay measures ATP as an indicator of metabolically active cells. HepG2 cells are chosen over HEK293 because they retain some basal levels of hepatic metabolizing enzymes, allowing us to capture toxicity from both the parent compound and primary metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at 5×103 cells/well in 25 µL of DMEM (10% FBS) into a 384-well opaque white microplate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow cell adhesion and recovery.

  • Compound Preparation (Self-Validating Step): Prepare a 10-point dose-response curve of 2-(2-Bromophenyl)-2-methylpropan-1-amine (0.1 µM to 100 µM) in 100% DMSO. Dilute 1:200 in assay media to maintain a final DMSO concentration of 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Addition:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: 10 µM Chlorpromazine (known hepatotoxin).

  • Treatment: Add 25 µL of the compound/control media to the respective wells. Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent. Shake at 300 rpm for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader (integration time: 0.5 seconds/well).

  • Data Analysis: Normalize luminescence to the vehicle control (100% viability). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp for hERG Inhibition

Because of the compound's basic amine and lipophilicity, precise electrophysiology is required.

Step-by-Step Methodology:

  • Cell Preparation: Detach hERG-expressing CHO cells using Detachin. Resuspend in extracellular physiological saline solution (ECS) to a density of 2×106 cells/mL.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (ICS) containing ATP and EGTA to buffer intracellular calcium.

  • Whole-Cell Configuration: Apply suction to capture cells in the planar patch hole. Apply brief negative pressure pulses to rupture the membrane and achieve whole-cell configuration ( Rs​<10MΩ ).

  • Equilibration: Wait 5 minutes. Causality: This allows the ICS to dialyze the cell interior, washing out endogenous factors that might cause current rundown.

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarizing prepulse: +20 mV for 2 seconds (opens and inactivates channels).

    • Repolarizing test pulse: -50 mV for 2 seconds (recovers from inactivation, elicits the outward tail current).

  • Compound Application: Apply 2-(2-Bromophenyl)-2-methylpropan-1-amine in increasing concentrations (0.1, 1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Validation: Apply 0.5 µM E-4031 (a selective hERG blocker) at the end of the experiment. Causality: If E-4031 does not completely abolish the tail current, the cell is leaky, and the data point must be discarded.

PatchClamp Seal 1. Gigaseal Formation (>1 GΩ) Rupture 2. Membrane Rupture (Whole-Cell Config) Seal->Rupture Dialysis 3. Intracellular Dialysis (5 min wait) Rupture->Dialysis Baseline 4. Baseline Tail Current Measurement Dialysis->Baseline Compound 5. Compound Addition (Steady-State Block) Baseline->Compound Control 6. E-4031 Addition (Positive Control) Compound->Control

Fig 3. Logical sequence of the automated hERG patch-clamp protocol.

Data Interpretation & Acceptance Criteria

To translate raw data into actionable drug development decisions, we benchmark the results against established pharmaceutical safety margins. The table below outlines the quantitative thresholds required for 2-(2-Bromophenyl)-2-methylpropan-1-amine to advance to in vivo studies.

Assay CategoryTarget MetricAcceptance Threshold (Go/No-Go)Mechanistic Rationale for this Compound
Cytotoxicity (HepG2) IC50​ Viability >50μM Ensures the bromo-arene moiety does not cause non-specific membrane disruption or mitochondrial toxicity.
hERG Inhibition IC50​ Blockade >10μM (or >30×Cmax​ )The protonated basic amine is a severe risk factor. An IC50​<1μM would require immediate structural redesign (e.g., reducing amine basicity).
Ames Test (Genotox) Revertant Colonies <2 -fold increase over vehicleRules out the formation of mutagenic arene oxides from the ortho-bromo phenyl ring via CYP metabolism.
CYP Inhibition IC50​ (CYP2D6/3A4) >10μM The steric bulk of the gem-dimethyl group may cause the compound to dwell in the CYP active site, risking mechanism-based inhibition.
Conclusion

The preliminary toxicity screening of 2-(2-Bromophenyl)-2-methylpropan-1-amine requires a targeted approach due to its specific structural liabilities. By employing a self-validating, mechanistically grounded screening cascade—prioritizing hERG electrophysiology and metabolically competent cytotoxicity assays—researchers can rapidly identify fatal flaws or confidently advance the compound into late-stage preclinical development.

References

  • FDA / ICH M3(R2) : Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available at:[Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006) . hERG potassium channels and cardiac arrhythmia. Nature.com. Available at: [Link]

  • FDA / ICH S7B : Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. Available at:[Link]

  • OECD Test Guideline 471 : Bacterial Reverse Mutation Test. OECD iLibrary. Available at:[Link]

  • FDA Guidance for Industry : In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Selective N-Alkylation of Sterically Hindered Neopentyl-Type Amines

Target Substrate: 2-(2-Bromophenyl)-2-methylpropan-1-amine Application Context: Pre-clinical Drug Development, Building Block Synthesis, and Cross-Coupling Precursors Introduction & Mechanistic Rationale The N-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-(2-Bromophenyl)-2-methylpropan-1-amine Application Context: Pre-clinical Drug Development, Building Block Synthesis, and Cross-Coupling Precursors

Introduction & Mechanistic Rationale

The N-alkylation of primary amines is a fundamental transformation in medicinal chemistry. However, the specific substrate 2-(2-bromophenyl)-2-methylpropan-1-amine presents two distinct chemical challenges that dictate the choice of methodology:

  • Neopentyl-Type Steric Hindrance: The primary amine is adjacent to a quaternary carbon center (bearing two methyl groups and an aryl ring). This massive steric bulk severely retards standard SN​2 direct alkylation with alkyl halides, often requiring forcing conditions that lead to complex mixtures of unreacted starting material, mono-alkylated, and over-alkylated (tertiary/quaternary) byproducts.

  • Chemoselectivity (The ortho-Bromo Handle): The molecule contains an ortho-bromoaryl moiety, a highly valuable functional handle for downstream palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig cyclizations to form 3,3-dimethylindolines). The alkylation conditions must be mild enough to prevent premature dehalogenation or transition-metal-induced cross-coupling.

The Solution: Reductive Amination. To establish a self-validating and highly controlled reaction system, direct alkylation is bypassed in favor of reductive amination. By condensing the amine with an aldehyde to form an imine (or iminium ion), followed by in situ reduction using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), we achieve strict mono-alkylation. NaBH(OAc)3​ is a mild, highly selective reducing agent that readily reduces imines but leaves the ortho-aryl bromide intact [1].

Experimental Workflow & Logical Relationships

The following diagram illustrates the strategic workflow for the reductive amination process, highlighting the phase transitions and chemical logic.

Workflow Start 1. Reagent Mixing Amine + Aldehyde in DCE Imine 2. Condensation Transient Imine Formation Start->Imine RT, 30-60 min (Equilibration) Reduction 3. Hydride Delivery Addition of NaBH(OAc)3 Imine->Reduction Mild Reductant (Preserves C-Br) Workup 4. Reaction Quench Aqueous NaHCO3 Reduction->Workup 12-16h, RT (Complete Conversion) Product 5. Isolation Organic Extraction & Drying Workup->Product Phase Separation

Workflow for the reductive amination of sterically hindered primary amines.

Standardized Protocol: N-Benzylation via Reductive Amination

This protocol outlines the N-alkylation of 2-(2-bromophenyl)-2-methylpropan-1-amine using benzaldehyde as a representative alkylating agent to yield the secondary amine. The methodology is adapted from the foundational protocols established by Abdel-Magid et al. [1] and standard practices in organic synthesis[2].

Materials & Reagents
  • Amine: 2-(2-Bromophenyl)-2-methylpropan-1-amine (1.0 equiv, 10.0 mmol)

  • Aldehyde: Benzaldehyde (1.05 equiv, 10.5 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv, 15.0 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to amine)

  • Catalyst (Optional): Glacial acetic acid (1.0 equiv) — Note: Often required for sterically hindered amines to accelerate imine formation.

Step-by-Step Methodology

Step 1: Imine Pre-formation

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenyl)-2-methylpropan-1-amine (10.0 mmol) and dry DCE (50 mL) under a nitrogen atmosphere.

  • Add benzaldehyde (10.5 mmol) dropwise via syringe.

  • Causality Note: Because the neopentyl amine is sterically hindered, add glacial acetic acid (10.0 mmol) to catalyze the condensation. Stir the mixture at room temperature for 1 hour to allow the imine equilibrium to establish before introducing the reducing agent.

Step 2: Reduction 4. Add NaBH(OAc)3​ (15.0 mmol) portion-wise over 10 minutes. 5. Causality Note: NaBH(OAc)3​ is chosen over NaBH4​ because it is exceptionally mild; it will not reduce the unreacted aldehyde, nor will it cause reductive debromination of the sensitive ortho-bromoaryl group. 6. Stir the reaction mixture at room temperature for 12–16 hours. Monitor reaction completion via TLC or LC-MS.

Step 3: Quench and Workup 7. Quench the reaction carefully by adding saturated aqueous NaHCO3​ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. 8. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL). 9. Combine the organic layers and wash with brine (30 mL). 10. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent amine streaking) to yield the pure N-benzyl-2-(2-bromophenyl)-2-methylpropan-1-amine.

Methodological Comparison Data

To validate the choice of reductive amination, the table below summarizes the expected outcomes of various N-alkylation strategies when applied to neopentyl-type arylamines.

Alkylation StrategyReagentsChemoselectivity (C-Br bond)Mono-alkylation SelectivityExpected Yield
Direct Alkylation ( SN​2 ) Alkyl Halide, K2​CO3​ , MeCNHighLow (Over-alkylation common)< 40%
Reductive Amination (Standard) Aldehyde, NaBH4​ , MeOHModerate (Risk of debromination)Moderate (Imine reduction competes)50 - 60%
Reductive Amination (Mild) Aldehyde, NaBH(OAc)3​ , DCEExcellent High (Strict mono-alkylation) > 85%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. URL:[Link]

Application

Application Note: The Strategic Utility of 2-(2-Bromophenyl)-2-methylpropan-1-amine in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(2-Bromophenyl)-2-methylpropan-1-amine has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(2-Bromophenyl)-2-methylpropan-1-amine has emerged as a particularly valuable scaffold due to its unique combination of structural features. The presence of a primary amine provides a versatile handle for a wide array of chemical transformations, while the ortho-bromophenyl group serves as a key functional moiety for introducing molecular diversity through various cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols and mechanistic insights.

Introduction: The Versatility of a Privileged Scaffold

The 2-(2-Bromophenyl)-2-methylpropan-1-amine scaffold is of significant interest in drug discovery for several key reasons. The gem-dimethyl group alpha to the aromatic ring can induce a specific conformational bias in the final molecule, which can be crucial for optimizing binding to a biological target. The primary amine is a common feature in many bioactive molecules, often serving as a key hydrogen bond donor or as a point for salt formation to improve physicochemical properties. Most importantly, the ortho-bromine atom on the phenyl ring is a versatile synthetic handle, allowing for the introduction of a wide range of substituents through well-established cross-coupling methodologies. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C10H14BrNPubChem
Molecular Weight 228.13 g/mol PubChem
Appearance Colorless to light yellow oilChemical Supplier Catalogs
Boiling Point ~265 °C at 760 mmHg (Predicted)ChemSpider
LogP 3.1 (Predicted)PubChem
pKa (amine) ~9.5 (Predicted)Chemicalize

Synthetic Utility and Key Transformations

The synthetic utility of 2-(2-Bromophenyl)-2-methylpropan-1-amine is primarily centered around the reactivity of its primary amine and the ortho-bromophenyl group.

N-Functionalization: Amide Bond Formation

The primary amine is readily acylated to form amides, a common functional group in many drug molecules. This reaction is typically straightforward and high-yielding.

  • Dissolution: Dissolve 2-(2-Bromophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow cluster_reagents Reagents & Solvents cluster_procedure Experimental Procedure cluster_product Product amine 2-(2-Bromophenyl)-2- methylpropan-1-amine dissolution 1. Dissolution amine->dissolution base Base (TEA/DIPEA) base_addition 2. Base Addition base->base_addition acyl_agent Acylating Agent reagent_addition 4. Add Acylating Agent acyl_agent->reagent_addition solvent Aprotic Solvent (DCM/DMF) solvent->dissolution dissolution->base_addition cooling 3. Cooling to 0 °C base_addition->cooling cooling->reagent_addition reaction 5. Reaction at RT reagent_addition->reaction workup 6. Aqueous Work-up reaction->workup purification 7. Purification workup->purification product N-Acylated Product purification->product

Caption: Workflow for N-Acylation.

Aryl Core Modification: Suzuki-Miyaura Cross-Coupling

The ortho-bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive SAR exploration.

  • Reagent Preparation: In a reaction vessel, combine the N-protected 2-(2-Bromophenyl)-2-methylpropan-1-amine derivative (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.10 eq), and a base such as K2CO3, Cs2CO3, or K3PO4 (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_procedure Experimental Procedure cluster_product Product bromo_compound N-Protected 2-(2-Bromophenyl)- 2-methylpropan-1-amine mixing 1. Combine Reagents bromo_compound->mixing boronic_acid Boronic Acid/Ester boronic_acid->mixing pd_catalyst Palladium Catalyst pd_catalyst->mixing base Base (e.g., K2CO3) base->mixing solvent Solvent (e.g., Toluene/H2O) solvent->mixing degassing 2. Degas with Ar/N2 mixing->degassing heating 3. Heat (80-120 °C) degassing->heating monitoring 4. Monitor Reaction heating->monitoring workup 5. Aqueous Work-up monitoring->workup purification 6. Purification workup->purification product Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the power of 2-(2-Bromophenyl)-2-methylpropan-1-amine as a building block, consider the synthesis of a hypothetical kinase inhibitor.

Target: A hypothetical serine/threonine kinase implicated in an inflammatory disease.

Strategy:

  • Scaffold Elaboration: Utilize the primary amine for the introduction of a key pharmacophoric element via N-acylation.

  • Diversity Introduction: Employ a Suzuki-Miyaura cross-coupling to install a substituted heteroaryl group to probe a key binding pocket.

Synthesis_Strategy start 2-(2-Bromophenyl)-2- methylpropan-1-amine step1 N-Acylation (Protocol 1) start->step1 intermediate Amide Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (Protocol 2) intermediate->step2 final_product Hypothetical Kinase Inhibitor step2->final_product

Method

palladium-catalyzed cross-coupling of 2-(2-Bromophenyl)-2-methylpropan-1-amine

Initiating Literature Review I'm starting with focused Google searches to get a grasp of palladium-catalyzed cross-coupling of 2-(2-Bromophenyl)-2-methylpropan-1-amine. I'm prioritizing reaction mechanisms, palladium cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting with focused Google searches to get a grasp of palladium-catalyzed cross-coupling of 2-(2-Bromophenyl)-2-methylpropan-1-amine. I'm prioritizing reaction mechanisms, palladium catalysts and ligands, along with suitable bases and solvents and tried and tested protocols.

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Application

Application Note: Strategic Incorporation of 2-(2-Bromophenyl)-2-methylpropan-1-amine into Peptidomimetics

Target Audience: Senior Synthetic Chemists, Peptide Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Optimized Protocols Executive Summary The synthesis of highly stable, conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Synthetic Chemists, Peptide Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Optimized Protocols

Executive Summary

The synthesis of highly stable, conformationally restricted peptidomimetics is a cornerstone of modern drug development. The building block 2-(2-Bromophenyl)-2-methylpropan-1-amine (2-BPMA) —a β,β -dimethyl neophyl amine derivative—offers a dual-modality approach to peptide engineering.

When incorporated into a peptidomimetic backbone (such as a peptoid or as a C-terminal capping agent), 2-BPMA introduces severe local steric bulk via the Thorpe-Ingold effect, predictably restricting backbone flexibility and enhancing proteolytic stability. Concurrently, the ortho-bromoaryl motif serves as a bio-orthogonal handle for late-stage functionalization (LSF) via palladium-catalyzed cross-coupling, enabling the rapid generation of biaryl libraries or macrocyclization.

This application note details the mechanistic rationale and provides validated, step-by-step protocols for the incorporation of 2-BPMA into solid-phase synthesized peptidomimetics, followed by on-resin Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Structural Strategy

Conformational Control via the Thorpe-Ingold Effect

In standard peptide chains, rotation around the Cα−Cβ bond is relatively free. By introducing the gem-dimethyl groups of 2-BPMA at the β -position, the conformational space is drastically reduced due to severe steric clash with the peptide backbone [1]. This forces the adjacent amide bonds into specific geometries (often favoring cis-amide conformations in peptoids), which is highly desirable for mimicking secondary structures like β -turns or disrupting protein-protein interactions.

The Ortho-Bromoaryl Handle for Late-Stage Functionalization

The placement of the bromine atom at the ortho position of the phenyl ring creates a highly congested electrophilic site. While this presents a kinetic barrier to standard Pd-catalyzed cross-coupling, it is highly advantageous for drug discovery. Once coupled, the resulting ortho-substituted biaryl systems exhibit restricted rotation (atropisomerism), which can lock the peptidomimetic into a bioactive conformation [2].

G A 2-BPMA Building Block B gem-Dimethyl Group (Thorpe-Ingold Effect) A->B C ortho-Bromoaryl Group (Latent Electrophile) A->C D Primary Amine (Submonomer Linkage) A->D E Proteolytic Stability & Conformational Restriction B->E F Late-Stage Cross-Coupling C->F G Macrocyclization C->G H Peptoid Backbone Integration D->H

Fig 1: Structural features of 2-BPMA and their functional advantages in peptidomimetics.

Experimental Workflows & Protocols

Because 2-BPMA is a highly hindered primary amine, standard room-temperature coupling conditions yield poor conversions. The following protocols utilize microwave-assisted solid-phase peptide synthesis (SPPS) to overcome the activation energy barrier associated with this steric bulk.

Workflow S1 Resin-Bound Amine S2 Acylation (Bromoacetic Acid) S1->S2 S3 S_N2 Displacement (2-BPMA, 60°C) S2->S3 S4 Chain Elongation S3->S4 S5 On-Resin Suzuki Coupling (SPhos) S4->S5 S6 TFA Cleavage & Purification S5->S6

Fig 2: Solid-phase workflow for 2-BPMA integration and subsequent late-stage functionalization.

Protocol A: Submonomer Incorporation of 2-BPMA into Peptoids

This protocol describes the incorporation of 2-BPMA as an N-alkylated glycine residue via the submonomer method [3].

Materials:

  • Rink Amide resin (loading ~0.6 mmol/g)

  • Bromoacetic acid (1.2 M in DMF)

  • N,N-Diisopropylcarbodiimide (DIC)

  • 2-BPMA (1.0 M in NMP)

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DCM for 30 minutes, followed by DMF for 15 minutes. Deprotect Fmoc using 20% piperidine in DMF (2 × 10 min).

  • Acylation: Add 1.0 mL of 1.2 M bromoacetic acid in DMF, followed by 0.2 mL of DIC. Agitate at room temperature for 30 minutes.

  • Washing: Drain the reactor and wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of unreacted bromoacetic acid. Causality: Residual bromoacetic acid will react with the valuable 2-BPMA in the next step, forming unwanted solution-phase byproducts.

  • Displacement (Critical Step): Add 1.0 mL of 1.0 M 2-BPMA in NMP to the resin.

  • Microwave Heating: Subject the reaction to microwave irradiation at 60°C for 45 minutes. Causality: The gem-dimethyl group of 2-BPMA severely retards the SN​2 trajectory. Room temperature reactions will stall at <40% conversion. Elevated temperature in a polar aprotic solvent (NMP) is mandatory.

  • Washing: Drain and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation: Perform a chloranil test. A positive (blue/green) result indicates the successful formation of the secondary amine.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Once the peptide/peptoid sequence is completed, the ortho-bromo group of the 2-BPMA residue can be functionalized.

Materials:

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd2​(dba)3​ (Palladium source)

  • SPhos (Buchwald ligand)

  • K3​PO4​ (Base)

Step-by-Step Procedure:

  • Preparation: To the resin-bound 2-BPMA peptide (approx. 0.05 mmol), add aryl boronic acid (0.5 mmol, 10 eq) and K3​PO4​ (0.75 mmol, 15 eq).

  • Catalyst Activation: In a separate vial, dissolve Pd2​(dba)3​ (0.01 mmol, 20 mol%) and SPhos (0.02 mmol, 40 mol%) in 1.5 mL of degassed DMF. Stir for 5 minutes until the solution turns deep red/orange, indicating the formation of the active L2​Pd(0) species. Causality: SPhos is required because its sheer bulk and electron richness facilitate oxidative addition into the sterically hindered ortho-bromo neophyl system, which standard ligands (like PPh3​ ) fail to achieve.

  • Coupling: Transfer the catalyst solution to the resin. Add 0.15 mL of degassed H2​O .

  • Reaction: Heat the suspension under argon at 80°C for 2 hours (microwave or heating block).

  • Cleavage: Wash the resin extensively with DMF, H2​O , DMF, and DCM. Cleave the peptidomimetic using TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.

Quantitative Data & Optimization

The table below summarizes the optimization data for the SN​2 displacement step (Protocol A, Step 4-5), highlighting the necessity of thermal energy to overcome the steric hindrance of 2-BPMA.

Table 1: Optimization of 2-BPMA Submonomer Displacement

EntryAmine EquivalentsSolventTemperature (°C)Time (min)Conversion (%)*
110 eqDMF25 (RT)12032%
210 eqDMF25 (RT)720 (12h)58%
310 eqNMP60 (MW)2081%
4 15 eq NMP 60 (MW) 45 >98%
515 eqNMP80 (MW)4595% (Trace degradation)

*Conversion determined by LC-MS analysis of a cleaved micro-aliquot. Entry 4 represents the optimal self-validating condition.

References

  • Toniolo, C., et al. (2015). "Conformational restrictions in peptides via side-chain modifications: The Thorpe-Ingold effect." Journal of Peptide Science. Available at:[Link]

  • Noisier, A. F. M., & Brimble, M. A. (2014). "C-H Functionalization in the Synthesis of Amino Acids and Peptides." Chemical Reviews. Available at: [Link]

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Available at:[Link]

Method

Application Note: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 3,3-Dimethylindoline

Executive Overview The synthesis of sterically hindered indoline scaffolds is a critical operation in pharmaceutical drug development, as these motifs are ubiquitous in biologically active alkaloids and synthetic therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of sterically hindered indoline scaffolds is a critical operation in pharmaceutical drug development, as these motifs are ubiquitous in biologically active alkaloids and synthetic therapeutics. This application note details an optimized protocol for the intramolecular Buchwald-Hartwig amination of 2-(2-bromophenyl)-2-methylpropan-1-amine to yield 3,3-dimethylindoline.

By leveraging modern palladium precatalyst design and bulky dialkylbiarylphosphine ligands, this protocol overcomes the traditional challenges of primary alkylamine coupling—namely, competitive β -hydride elimination—to deliver a high-yielding, scalable, and reproducible cyclization methodology.

Mechanistic Causality & Catalyst Design

The transformation of 2-(2-bromophenyl)-2-methylpropan-1-amine into an indoline ring system requires careful consideration of the substrate's steric and electronic properties. As a Senior Application Scientist, I approach this reaction through the lens of rational catalyst design .

  • The Thorpe-Ingold Effect: The gem-dimethyl group on the aliphatic chain is not merely a structural feature of the product; it is a kinetic enabler. By restricting the conformational freedom of the alkyl chain, the gem-dimethyl group pre-organizes the primary amine into close spatial proximity with the oxidative addition complex. This drastically lowers the entropic penalty ( ΔS‡ ) of cyclization.

  • Suppressing β -Hydride Elimination: Primary alkylamines possess β -hydrogens. Upon binding to the Pd(II) center, there is a high risk of β -hydride elimination forming an imine byproduct. To outcompete this pathway, we must accelerate the reductive elimination step. We achieve this by utilizing BrettPhos , a highly sterically demanding, electron-rich dialkylbiarylphosphine ligand. The extreme bulk of BrettPhos forces the aryl and amido groups into a tight geometry, driving rapid C–N bond formation .

  • Precatalyst Selection: Traditional Pd sources like Pd2(dba)3 introduce dibenzylideneacetone (dba), which can act as an inhibitory ligand, especially with bulky phosphines. We utilize BrettPhos Pd G3 , a mesylate-bound palladacycle. Upon exposure to a base, it rapidly undergoes deprotonation and reductive elimination of the biphenyl moiety, generating a highly active, dba-free, monoligated L-Pd(0) active species .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd 2-(2-Bromophenyl)- 2-methylpropan-1-amine AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Base (NaOtBu) RedElim Reductive Elimination Product Release AmineBind->RedElim Intramolecular Cyclization RedElim->Pd0 3,3-Dimethylindoline

Figure 1: Catalytic cycle of the intramolecular Buchwald-Hartwig amination forming 3,3-dimethylindoline.

Reaction Optimization Data

To validate the selection of the BrettPhos G3 system, optimization screens were conducted. The data below illustrates the causality between ligand/base selection and the suppression of the imine byproduct.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.4 eq)SolventTemp (°C)Yield (%)Observation
1Pd2(dba)3BINAPCs2CO3Toluene10035%Major imine byproduct
2Pd(OAc)2RuPhosNaOtBuToluene10068%Incomplete conversion
3BrettPhos Pd G3 BrettPhos NaOtBu Toluene 100 95% Clean conversion
4BrettPhos Pd G3BrettPhosK3PO4t-AmylOH10082%Slower reaction rate

Note: Yields determined by quantitative 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process checks are embedded to ensure that each phase of the reaction is successful before proceeding to the next.

Workflow Prep Glovebox Setup Weigh Reagents Solv Solvent Addition Degassed Toluene Prep->Solv React Thermal Activation 100°C, 12h Solv->React Workup Aqueous Workup EtOAc Extraction React->Workup Purif Chromatography Silica Gel Workup->Purif

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the indoline.

Standard Operating Procedure (1.0 mmol scale)

Materials Required:

  • 2-(2-Bromophenyl)-2-methylpropan-1-amine: 228 mg (1.0 mmol, 1.0 equiv)

  • BrettPhos Pd G3: 18 mg (0.02 mmol, 2 mol%)

  • BrettPhos: 11 mg (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu): 135 mg (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene: 5.0 mL

Step 1: Inert Atmosphere Preparation

  • Action: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3, BrettPhos, and NaOtBu.

  • Causality: NaOtBu is highly hygroscopic. Exposure to ambient moisture leads to the formation of NaOH, which is a significantly weaker base that fails to efficiently deprotonate the coordinated amine, stalling the catalytic cycle.

Step 2: Substrate Introduction

  • Action: Dissolve 2-(2-bromophenyl)-2-methylpropan-1-amine in 5.0 mL of anhydrous, degassed toluene. Transfer this solution to the reaction vial. Seal the vial tightly with a PTFE-lined septum cap.

  • Causality: Pre-dissolving the substrate ensures immediate homogeneous mixing upon addition to the base and catalyst, preventing localized high concentrations that could trigger intermolecular side-reactions (e.g., oligomerization).

Step 3: Thermal Activation

  • Action: Remove the sealed vial from the glovebox. Place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality: The extreme steric bulk of the BrettPhos ligand imposes a high activation energy barrier for the reductive elimination step. Heating to 100 °C provides the necessary thermal energy to overcome this barrier.

Step 4: In-Process Validation (Self-Validating Check)

  • Action: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot via microsyringe, dilute with 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the starting material mass signal (m/z 228/230 [M+H]+) is completely consumed, and the product mass signal (m/z 148 [M+H]+) is the dominant peak. If starting material persists, verify the integrity of your glovebox atmosphere and the dryness of your toluene.

Step 5: Workup and Isolation

  • Action: Quench the reaction by adding 5 mL of deionized water to deactivate the catalyst and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Action: Purify the crude dark-brown oil via flash column chromatography on silica gel using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Result: 3,3-Dimethylindoline is isolated as a pale yellow oil.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116 (19), 12564–12649. URL:[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2011, 2 (1), 27-50. URL:[Link]

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." Organic Letters 2013, 15 (11), 2876–2879. URL:[Link]

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-(2-Bromophenyl)-2-methylpropan-1-amine

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Process Rationale Introduction and Strategic Rationale The compound 2-(2-Bromophenyl)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Process Rationale

Introduction and Strategic Rationale

The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine is a highly valuable, sterically hindered bifunctional building block. Featuring both a primary amine and an ortho-halide, it is frequently utilized in the pharmaceutical industry as a precursor for complex functionalized heterocycles, such as tetrahydroisoquinolines and indolines, via intramolecular Buchwald-Hartwig cross-coupling or Heck reactions.

Transitioning the synthesis of this molecule from a milligram-scale discovery route to a multi-kilogram process requires overcoming two primary chemical challenges:

  • Exothermic Alkylation: Achieving complete gem-dimethylation of the benzylic position without relying on hazardous, pyrophoric bases (e.g., Sodium Hydride) that are dangerous at scale.

  • Chemoselective Reduction: Reducing the nitrile to a primary amine without triggering the hydrodehalogenation (loss of the bromine atom) that frequently occurs under standard catalytic hydrogenation conditions.

This application note details a robust, two-step scalable protocol designed to address these challenges through Phase-Transfer Catalysis (PTC) and chemoselective borane reduction.

Synthetic Workflow and Process Diagram

The optimized route avoids cryogenic conditions and high-pressure hydrogenation, relying instead on scalable biphasic alkylation and electrophilic reduction.

G A 2-Bromophenylacetonitrile (Starting Material) B PTC Dimethylation (MeI, 50% NaOH, TBAB) A->B C 2-(2-Bromophenyl)- 2-methylpropanenitrile (Intermediate) B->C D Chemoselective Reduction (BH3·THF, Reflux) C->D E 2-(2-Bromophenyl)- 2-methylpropan-1-amine (Target API Precursor) D->E

Synthetic workflow for 2-(2-Bromophenyl)-2-methylpropan-1-amine via PTC and borane reduction.

Step 1: Phase-Transfer Catalyzed Gem-Dimethylation

Expertise & Experience: Process Rationale

In discovery chemistry, benzylic alkylations are often performed using NaH or LDA in anhydrous THF. At scale, these reagents pose severe safety and handling risks [1]. We implemented a Phase-Transfer Catalysis (PTC) system using 50% aqueous NaOH and tetrabutylammonium bromide (TBAB). The causality here is twofold: the biphasic system acts as a massive heat sink, effectively dampening the exothermic alkylation, while TBAB continuously shuttles the hydroxide ion into the organic phase (toluene) to deprotonate the nitrile. Methyl iodide (MeI) is added continuously to drive the reaction to the gem-dimethylated product, preventing the accumulation of the mono-methylated impurity.

Detailed Protocol: Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile

Self-Validating System: The reaction is monitored via GC/FID to ensure the mono-methylated intermediate is < 1.0% before workup.

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and an addition funnel.

  • Charge: Add 2-bromophenylacetonitrile (1.0 kg, 5.10 mol, 1.0 eq), toluene (10 L), and TBAB (82 g, 0.25 mol, 0.05 eq) to the reactor. Stir at 200 rpm.

  • Base Addition: Slowly charge 50% aqueous NaOH (4.0 L) into the reactor. Note: A slight exotherm (approx. 3-5 °C) is expected.

  • Alkylation: Cool the reactor jacket to maintain an internal temperature of 20 °C. Begin dropwise addition of Methyl Iodide (1.81 kg, 12.75 mol, 2.5 eq) over 4 hours.

  • Aging & IPC: Once addition is complete, warm the internal temperature to 35 °C and age for 12 hours. Perform In-Process Control (IPC) via GC. If mono-methylated intermediate > 1.0%, add an additional 0.2 eq of MeI and stir for 2 hours.

  • Workup: Cool to 20 °C. Stop stirring and allow phase separation (30 mins). Drain the lower aqueous layer. Wash the organic layer with water (3 x 5 L) until the aqueous wash pH is < 8, followed by brine (5 L).

  • Concentration: Concentrate the toluene layer under reduced pressure (50 °C, 50 mbar) to yield the intermediate as a pale yellow oil.

Step 2: Chemoselective Nitrile Reduction

Expertise & Experience: Process Rationale

The reduction of the sterically hindered nitrile to a primary amine presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel) frequently results in significant hydrodehalogenation, cleaving the critical C-Br bond [2]. To circumvent this, we utilize Borane-Tetrahydrofuran (BH3·THF) complex. Borane acts as an electrophilic reducing agent, coordinating preferentially to the nitrogen lone pair of the nitrile rather than interacting with the electron-rich aromatic ring or the halogen, ensuring perfect chemoselectivity and preservation of the ortho-bromo functionality [3].

Detailed Protocol: Synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-amine

Self-Validating System: The completion of reduction is validated by the disappearance of the distinct nitrile stretch (~2240 cm⁻¹) via in-line ReactIR or offline FT-IR.

  • Reactor Setup: Ensure a rigorously dry 50 L jacketed reactor purged with N2.

  • Charge: Dissolve the intermediate 2-(2-bromophenyl)-2-methylpropanenitrile (approx. 1.1 kg, 4.9 mol, 1.0 eq) in anhydrous THF (10 L).

  • Reduction: Cool the mixture to 0 °C. Slowly add 1.0 M BH3·THF complex in THF (14.7 L, 14.7 mol, 3.0 eq) via an addition funnel over 3 hours, maintaining internal temperature < 10 °C to control the evolution of hydrogen gas.

  • Reflux: Once addition is complete, gradually heat the reactor to 65 °C (reflux) and maintain for 16 hours.

  • Quenching (CRITICAL SAFETY STEP): Cool the reactor to 0 °C. The resulting amine-borane complex must be broken. Carefully and slowly add 6 M HCl (5 L) dropwise. Warning: Vigorous H2 gas evolution will occur.

  • Hydrolysis: Heat the quenched mixture to 60 °C for 2 hours to fully hydrolyze the amine-borane complex.

  • Workup: Concentrate the mixture under vacuum to remove THF. Cool the remaining aqueous phase to 10 °C and basify to pH 12 using 50% aq NaOH.

  • Extraction & Isolation: Extract the freebase amine into Methyl tert-butyl ether (MTBE) (2 x 5 L). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to afford the target compound as a viscous, clear oil.

Scale-Up Data and Quality Metrics

The table below summarizes the process performance across three distinct scale-up phases, demonstrating the robustness of the biphasic alkylation and borane reduction methodologies.

Batch ScaleStep 1 Yield (%)Step 1 Purity (GC)Step 2 Yield (%)Step 2 Purity (HPLC)Residual Moisture (KF)
10 g (Lab) 94.2%99.1%88.5%98.7%0.12%
100 g (Kilo-lab) 93.8%98.9%89.1%98.5%0.15%
1.0 kg (Pilot) 92.5%98.5%87.4%98.2%0.18%

Note: All yields are isolated yields. HPLC purity was determined using a reverse-phase C18 column with a water/acetonitrile (0.1% TFA) gradient.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

  • Brown, H. C., & Subba Rao, B. C. (1960). Hydroboration. V. A study of the relative reactivities of representative functional groups toward diborane. Journal of the American Chemical Society, 82(2), 681-686. URL:[Link]

Method

Application Note: 2-(2-Bromophenyl)-2-methylpropan-1-amine in Advanced Heterocyclic Synthesis

Executive Summary The rational design of pharmaceutical libraries heavily relies on bifunctional building blocks that can rapidly generate complex, three-dimensional architectures. 2-(2-Bromophenyl)-2-methylpropan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical libraries heavily relies on bifunctional building blocks that can rapidly generate complex, three-dimensional architectures. 2-(2-Bromophenyl)-2-methylpropan-1-amine is a highly privileged precursor in heterocyclic chemistry. Featuring an ortho-halogenated aryl ring and a primary amine tethered by a gem-dimethyl group, this molecule is perfectly primed for transition-metal-catalyzed intramolecular cyclizations.

This application note provides a comprehensive guide to utilizing this building block for the synthesis of 3,3-dimethylindolines and 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-ones. By detailing the mechanistic causality behind catalyst selection and providing self-validating protocols, this guide serves as a robust blueprint for process chemists and drug development professionals.

Structural Advantages & Mechanistic Rationale

The Thorpe-Ingold Effect

The defining feature of 2-(2-bromophenyl)-2-methylpropan-1-amine is the gem-dimethyl substitution at the benzylic position. According to the Thorpe-Ingold effect (angle compression), the bulky methyl groups decrease the internal angle between the reactive tethers, effectively pushing the primary amine and the ortho-bromoaryl group into closer spatial proximity .

Causality in Synthesis:

  • Favorable Entropy: The pre-organization of the molecule significantly lowers the activation entropy ( ΔS‡ ) required for intramolecular cyclization.

  • Reaction Acceleration: Ring-closing reactions that might normally require extreme temperatures or suffer from intermolecular oligomerization are accelerated, resulting in near-quantitative yields of the target heterocycle.

Application I: Synthesis of 3,3-Dimethylindoline via Buchwald-Hartwig Amination

The synthesis of indolines via palladium-catalyzed intramolecular C-N bond formation is a cornerstone application for this substrate. Primary amines are notoriously challenging in cross-coupling due to their propensity to form off-cycle bis-arylated complexes. To circumvent this, the selection of highly hindered biaryl phosphine ligands is critical .

Mechanistic Pathway

CatalyticCycle Substrate 2-(2-Bromophenyl)- 2-methylpropan-1-amine OxAdd Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd Substrate AmineCoord Amine Coordination & Deprotonation (NaOtBu) OxAdd->AmineCoord Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,3-Dimethylindoline (Target Heterocycle) RedElim->Product

Fig 1. Pd-catalyzed intramolecular Buchwald-Hartwig amination catalytic cycle.

Quantitative Data: Catalyst & Ligand Optimization

To establish a self-validating system, various catalytic conditions were screened. The data below demonstrates the causality behind the final protocol's reagent selection.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene10065Moderate conversion; flexible ligand allows off-cycle bis-coordination.
Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃1,4-Dioxane10072Slower rate; weaker base fails to rapidly deprotonate the Pd-amine complex.
Pd₂(dba)₃ (2 mol%)RuPhosNaOtBuToluene8594Rapid conversion; bulky ligand prevents bis-arylation.
Pd(OAc)₂ (2 mol%) BrettPhos NaOtBu Toluene 85 98 Optimal; specifically designed to accelerate primary amine reductive elimination.
Experimental Protocol 1: 3,3-Dimethylindoline

Self-Validating Rationale: Toluene is utilized because non-polar solvents thermodynamically destabilize the polar Pd(II) intermediate, thereby driving the rate-limiting reductive elimination step forward.

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), BrettPhos (21.5 mg, 0.04 mmol, 4 mol%), and NaOtBu (144 mg, 1.50 mmol, 1.5 equiv).

  • Substrate Addition: Add 2-(2-bromophenyl)-2-methylpropan-1-amine (228 mg, 1.00 mmol) dissolved in anhydrous toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and stir at 85 °C in a pre-heated aluminum block for 4 hours.

    • Validation Checkpoint: The solution will transition from dark red (active Pd(0) formation) to a pale yellow/brown suspension as NaBr precipitates.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​=0.2 , ninhydrin active) should completely disappear, replaced by a highly UV-active spot ( Rf​=0.6 ).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes) to afford 3,3-dimethylindoline as a pale yellow oil.

    • Analytical Validation: ¹H NMR (CDCl₃) will show a distinct singlet at ~1.30 ppm (6H, gem-dimethyl) and a singlet at ~3.20 ppm (2H, indoline CH₂), confirming cyclization.

Application II: Multicomponent Aminocarbonylation

Beyond direct C-N coupling, the ortho-bromo group can be intercepted via palladium-catalyzed carbonylation. By utilizing Molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO surrogate, the intermediate acyl-palladium species is trapped intramolecularly by the primary amine, yielding a 6-membered 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one .

Experimental Workflow

Workflow Prep 1. Reagent Prep Substrate, Mo(CO)6, Pd(OAc)2, dppf Solvent 2. Solvent & Base 1,4-Dioxane, DBU Prep->Solvent React 3. Thermal Activation 110°C, 16 hours Solvent->React Workup 4. Gas Venting & Aqueous Workup React->Workup Purify 5. Chromatography Hexanes/EtOAc Workup->Purify

Fig 2. Step-by-step workflow for the Pd-catalyzed aminocarbonylation protocol.

Experimental Protocol 2: Isoquinolinone Synthesis

Self-Validating Rationale: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected as the ligand because its exceptionally large bite angle forces the palladium center into a geometry that dramatically accelerates the migratory insertion of carbon monoxide. DBU is used as a non-nucleophilic base to prevent premature hydrolysis of the acyl-Pd species.

Step-by-Step Methodology:

  • Reagent Assembly: To a thick-walled glass pressure tube equipped with a magnetic stir bar, add 2-(2-bromophenyl)-2-methylpropan-1-amine (228 mg, 1.00 mmol), Mo(CO)₆ (132 mg, 0.50 mmol, 0.5 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and dppf (55.4 mg, 0.10 mmol, 10 mol%).

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by DBU (456 mg, 3.00 mmol, 3.0 equiv).

  • Purging: Sparge the mixture with argon for 5 minutes to remove oxygen, which can oxidize the phosphine ligand. Seal the pressure tube tightly with a Teflon screw cap.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 16 hours.

    • Safety & Validation Checkpoint: Mo(CO)₆ decomposes to release CO gas in situ. Ensure the pressure tube is rated for at least 150 psi. The solution will turn black as the reaction proceeds.

  • Venting & Workup: Cool the vessel completely to room temperature. Carefully unseal the tube inside a well-ventilated fume hood to vent residual CO gas. Dilute with EtOAc (15 mL) and wash sequentially with 1M HCl (10 mL) to remove DBU, followed by brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography (SiO₂, gradient 20-50% EtOAc in Hexanes) to yield the isoquinolinone derivative.

    • Analytical Validation: IR spectroscopy will show a strong, sharp amide carbonyl stretch at ~1660 cm⁻¹. LC-MS will confirm the exact mass [M+H]⁺ corresponding to the carbonylated cyclized product.

References

  • Title: The Thorpe-Ingold Effect in Organic Synthesis and Molecular Recognition Source: Chemical Reviews, 2005, 105(12), 4671-4706. URL: [Link]

  • Title: A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides Source: Journal of the American Chemical Society, 2008, 130(41), 13552-13554. URL: [Link]

  • Title: Molybdenum Hexacarbonyl as a Solid Carbon Monoxide Source in Palladium-Catalyzed Carbonylation Reactions Source: The Journal of Organic Chemistry, 2003, 68(19), 7316-7321. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Bromophenyl)-2-methylpropan-1-amine Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a unique intersection of steric and chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a unique intersection of steric and chemoselective challenges. The target molecule features a highly hindered neopentyl-like quaternary carbon adjacent to an ortho-brominated aromatic ring.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot yield bottlenecks, specifically addressing incomplete alkylation, reductive dehalogenation, and poor mass recovery during isolation.

Synthetic Workflow & Failure Mode Analysis

The following diagram maps the optimal synthetic route alongside the most common failure modes reported by bench scientists.

SynthesisWorkflow SM 2-Bromophenylacetonitrile (Starting Material) Alkylation Gem-Dimethylation (MeI, KOtBu, THF) SM->Alkylation Int 2-(2-Bromophenyl)-2-methylpropanenitrile (Key Intermediate) Alkylation->Int Optimal Conversion Err1 Mono-methylated Impurity (Steric Stall) Alkylation->Err1 Under-alkylation (Weak Base/Low Temp) Reduction Chemoselective Reduction (BH3·THF, Reflux) Int->Reduction Err2 Hydrodehalogenation (Loss of Ar-Br) Int->Err2 Pd/C, H2 (Side Reaction) Target 2-(2-Bromophenyl)-2-methylpropan-1-amine (Target Molecule) Reduction->Target Optimal Conversion

Fig 1: Synthetic workflow and common failure modes for 2-(2-Bromophenyl)-2-methylpropan-1-amine.

Troubleshooting & FAQs

Issue 1: Alkylation Yield (Incomplete gem-Dimethylation)

Q: During the synthesis of the nitrile intermediate, I am isolating a 60:40 mixture of the target gem-dimethylated product and a mono-methylated impurity. How do I drive this to completion?

A: The first methylation of 2-bromophenylacetonitrile is kinetically rapid. However, the second methylation is severely retarded by developing steric clash between the newly added methyl group, the nitrile, and the bulky ortho-bromine atom.

  • The Causality: If you are using a base like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) under phase-transfer conditions, the enolate formation for the second alkylation is incomplete.

  • The Solution: Switch to Potassium tert-butoxide (KOtBu) in anhydrous THF or DMF. KOtBu is a stronger, non-nucleophilic base that ensures quantitative formation of the sterically hindered enolate before the addition of the second equivalent of Methyl Iodide (MeI). Ensure MeI is added in a slight excess (2.5 eq total) to account for volatility.

Issue 2: Chemoselectivity (The Ortho-Bromo Problem)

Q: My reduction step using Catalytic Hydrogenation (Pd/C and H2) successfully reduced the nitrile but resulted in near-complete loss of the bromine atom. How can I prevent hydrodehalogenation?

A: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-halide bonds, making it incompatible with your ortho-bromo substrate.

  • The Causality: The bond dissociation energy of Ar-Br is relatively low. Under H2/Pd conditions, hydrodehalogenation outpaces the reduction of the sterically hindered nitrile.

  • The Solution: Abandon catalytic hydrogenation. You must shift from a surface-catalyzed mechanism to a hydride-transfer mechanism. [1] are the gold standard for this chemoselective transformation.

Issue 3: Steric Hindrance at the Neopentyl Center

Q: I switched to Lithium Aluminum Hydride (LiAlH4) to spare the bromine, but the reduction stalls at 40% conversion. Pushing the reaction to reflux in THF causes the bromine to fall off again. Why?

A: This is a classic mechanistic mismatch. LiAlH4 is a nucleophilic reducing agent. It must directly attack the carbon atom of the nitrile. In your molecule, that carbon is shielded by a neopentyl-like gem-dimethyl group and the ortho-bromine.

  • The Causality: The steric activation energy for LiAlH4 attack is so high that heating the reaction provides enough energy to trigger the competing side-reaction: reductive cleavage of the Ar-Br bond by the aluminum hydride.

  • The Solution: Use Borane-THF (BH3·THF) . Borane is an electrophilic reducing agent. It acts as a Lewis acid, first coordinating to the sterically accessible lone pair on the nitrile nitrogen. Once coordinated, the hydride is delivered intramolecularly. This bypasses the steric blockade at the carbon atom, allowing for complete reduction at temperatures where the Ar-Br bond remains perfectly stable [2].

Issue 4: Mass Recovery During Workup

Q: I used BH3·THF and LCMS shows complete conversion, but my isolated yield after aqueous workup is less than 30%. Where is my product?

A: Your product is trapped in the aqueous layer as a highly stable amine-borane complex.

  • The Causality: The newly formed primary amine (a Lewis base) immediately reacts with excess borane (a Lewis acid) to form an RNH2·BH3 complex. Standard aqueous extraction (even highly basic) will not break this coordinate covalent bond.

  • The Solution: You must perform an acidic methanolysis quench. Refluxing the crude mixture in Methanol and HCl breaks the B-N bond, forming volatile trimethyl borate (B(OMe)3) and the free amine hydrochloride salt, which can then be safely basified and extracted[3].

Empirical Data: Reducing Agent Comparison

The following table summarizes internal validation data for the reduction of 2-(2-bromophenyl)-2-methylpropanenitrile (10 mmol scale).

Reducing AgentReaction ConditionsConversion (%)Chemoselectivity (Ar-Br Retained)Isolated Yield (%)Primary Failure Mode
Pd/C, H2 50 psi, MeOH, 25 °C>99%<5%<5%Complete hydrodehalogenation
LiAlH4 THF, 0 °C to 25 °C42%95%35%Incomplete reduction (steric stall)
LiAlH4 THF, 65 °C (Reflux)>95%68%58%Reductive debromination at high temp
BH3·THF THF, 65 °C (Reflux)>99%>99%88% Optimal (Requires acidic quench)

Self-Validating Experimental Protocol

Chemoselective Reduction of Hindered Nitriles via Borane-THF

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Step 1: System Preparation & Coordination

  • Flame-dry a 250 mL 2-neck round-bottom flask equipped with a reflux condenser. Purge thoroughly with Argon. (Validation: Moisture must be <50 ppm to prevent premature BH3 hydrolysis).

  • Dissolve 2-(2-bromophenyl)-2-methylpropanenitrile (10.0 mmol, 2.24 g) in anhydrous THF (20 mL). Cool to 0 °C in an ice bath.

  • Dropwise add Borane-THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol).

    • Causality Note: 3.0 equivalents are strictly required. Eq 1 coordinates the nitrogen; Eq 2 reduces the triple bond; Eq 3 acts as a sacrificial buffer against thermal decomposition during reflux.

Step 2: Intramolecular Hydride Transfer 4. Remove the ice bath and heat the reaction to 65 °C (reflux) for 12 hours. 5. IPC Check: Withdraw a 50 µL aliquot, quench with 0.5 mL MeOH, and analyze via LCMS.

  • Self-Validation: The UV trace will be weak. Rely on MS. You must observe the disappearance of the nitrile and the appearance of the target mass [M+H]+ m/z 228/230 . The 1:1 isotopic doublet confirms the bromine atom is intact.

Step 3: Complex Cleavage & Isolation 6. Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise until H2 effervescence ceases. 7. Add 6M HCl aqueous solution (10 mL). Heat the mixture to 60 °C for 2 hours.

  • Causality Note: This step destroys the RNH2·BH3 complex. Skipping this step guarantees a failed isolation.

  • Concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Cool the remaining aqueous layer and basify with 2M NaOH to pH > 12. (Validation: The aqueous layer will turn cloudy as the freebase amine precipitates/oils out).

  • Extract with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 2-(2-Bromophenyl)-2-methylpropan-1-amine as a pale yellow oil.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple, convenient procedure for the conversion of nitriles to primary amines with borane-dimethyl sulfide." Journal of Organic Chemistry, 1982, 47 (16), 3153–3163. URL:[Link]

  • Abdel-Magid, A. F. "Reductions in Organic Synthesis: Recent Advances and Practical Applications." ACS Symposium Series, Vol. 641, American Chemical Society, 1996. URL:[Link]

  • Hutchins, R. O.; Maryanoff, B. E. "Reduction of nitriles to amines." Organic Syntheses, Coll. Vol. 6, p.382, 1988. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Bromophenyl)-2-methylpropan-1-amine Workflows

Welcome to the Advanced Technical Support Center. Working with 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a dual-front steric challenge that frequently derails standard synthetic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Working with 2-(2-Bromophenyl)-2-methylpropan-1-amine presents a dual-front steric challenge that frequently derails standard synthetic protocols. This molecule features an aryl bromide heavily shielded by an ortho-neophyl group, and a primary amine buried behind a gem-dimethyl moiety.

This guide provides validated troubleshooting steps, mechanistic rationales, and optimized protocols to overcome these kinetic barriers. Rather than providing generic advice, we focus on the causality behind catalyst and reagent selection to ensure your experiments are logically sound and self-validating.

Logical Relationship & Troubleshooting Map

LogicalRelationships Target 2-(2-Bromophenyl)- 2-methylpropan-1-amine Branch1 Aryl Bromide (Cross-Coupling) Target->Branch1 Branch2 Primary Amine (Amide Coupling) Target->Branch2 Branch3 Intramolecular (Indoline Synthesis) Target->Branch3 Issue1 Ortho-Steric Shielding Blocks Transmetalation Branch1->Issue1 Issue2 gem-Dimethyl Shielding Blocks Nucleophilic Attack Branch2->Issue2 Issue3 Intermolecular Oligomerization Branch3->Issue3 Sol1 Solution: Pd/SPhos (Buchwald Ligands) Issue1->Sol1 Sol2 Solution: HATU/DIPEA (Anchimeric Assistance) Issue2->Sol2 Sol3 Solution: High Dilution & Pd/JohnPhos Issue3->Sol3

Caption: Logical relationships and troubleshooting pathways for overcoming steric hindrance.

Section 1: Aryl Bromide Functionalization (Cross-Coupling)

Q: Why am I only seeing starting material and protodehalogenation in my Suzuki-Miyaura couplings?

Causality & Solution: Standard catalysts like Pd(PPh3)4 fail here because the ortho-quaternary carbon creates a massive steric shield. This prevents the transmetalation step of the catalytic cycle, stranding the palladium intermediate and leading to competitive beta-hydride elimination or protodehalogenation. To overcome this, you must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos . The biphenyl backbone of SPhos prevents the formation of inactive Pd-dimers, while the dicyclohexyl groups accelerate reductive elimination, forcing the catalytic cycle forward despite the steric bulk.

Self-Validating Protocol: Hindered Suzuki-Miyaura Coupling

ExpWorkflow Step1 1. Catalyst Pre-activation Step2 2. Reagent Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. LC-MS Validation Step4->Step5

Caption: Standard experimental workflow for sterically hindered cross-coupling reactions.

  • Preparation (Glovebox/Schlenk line): To an oven-dried vial, add 2-(2-Bromophenyl)-2-methylpropan-1-amine (1.0 equiv), the desired boronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd), SPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H2O (10:1, 0.2 M). Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step, which is the rate-limiting step in hindered systems.

  • Thermal Activation: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Check (In-Process): At 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS. Validation metric: You must observe the product mass[M+H]+. If a peak corresponding to [M-Br+H]+ is dominant, the oxidative addition is failing or the catalyst is degrading; abort the reaction and increase SPhos loading.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Section 2: Primary Amine Functionalization (Amide Coupling)

Q: Standard EDC/HOBt coupling yields are below 10%. How do I force amide bond formation?

Causality & Solution: The primary amine is adjacent to a gem-dimethyl group, classifying it as a neophyl-type amine. This extreme bulk restricts the trajectory of nucleophilic attack. Standard HOBt active esters simply are not electrophilic enough to overcome this kinetic barrier. Transition to uronium-based reagents like HATU . The 7-aza nitrogen in the HOAt active ester provides anchimeric assistance—it hydrogen-bonds with the incoming amine, essentially "steering" the hindered nucleophile into the exact trajectory required for successful attack.

Self-Validating Protocol: Hindered Amide Bond Formation
  • Activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir for 15 minutes. Validation Check 1: The solution should turn distinctively yellow, confirming the successful formation of the highly reactive HOAt active ester.

  • Amine Addition: Add 2-(2-Bromophenyl)-2-methylpropan-1-amine (1.0 equiv) dropwise.

  • Reaction: Stir at 40 °C. Causality: The gem-dimethyl group severely limits the nucleophilic attack trajectory; applying mild heating provides the kinetic energy required to overcome this steric barrier without degrading the active ester.

  • Self-Validation Check (In-Process): Monitor by TLC (Ninhydrin stain). The primary amine will stain dark purple/pink. Complete consumption of the amine spot validates successful coupling.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine, then purify.

Section 3: Intramolecular Cyclization (Indoline Synthesis)

Q: I am attempting an intramolecular Buchwald-Hartwig amination to synthesize 3,3-dimethylindoline. Why am I isolating oligomers instead of the cyclized product?

Causality & Solution: The gem-dimethyl group exerts a Thorpe-Ingold effect, which thermodynamically favors the formation of the 5-membered indoline ring by compressing the internal bond angles. However, kinetically, this massive steric bulk severely hinders the initial oxidative addition of the palladium catalyst into the aryl bromide bond. If the reaction is sluggish, intermolecular cross-coupling (oligomerization) outcompetes intramolecular cyclization.

To resolve this, operate at high dilution (e.g., 0.01 M) to statistically disfavor intermolecular collisions. Pair this with a highly active, bulky monodentate ligand like JohnPhos , which is specifically engineered to accelerate oxidative addition in sterically congested ortho-substituted aryl halides.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected outcomes when applying various catalytic and coupling systems to the 2-(2-Bromophenyl)-2-methylpropan-1-amine scaffold.

Reaction TypeReagent / Catalyst SystemSteric Barrier AddressedTypical Yield (%)Primary Side Reaction
Suzuki Coupling Pd(PPh3)4 / Na2CO3None (Fails)< 5%Protodehalogenation
Suzuki Coupling Pd2(dba)3 / SPhosOrtho-alkyl shielding85 - 95%Homocoupling
Amide Coupling EDC / HOBtNone (Fails)10 - 20%Unreacted Amine
Amide Coupling HATU / DIPEAgem-Dimethyl shielding75 - 90%Epimerization (if chiral acid)
Intramolecular Pd(OAc)2 / dppf (0.5 M)None (Fails)< 10%Oligomerization
Intramolecular Pd(OAc)2 / JohnPhos (0.01 M)gem-Dimethyl + Ortho80 - 88%None

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for 2-(2-Bromophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers, analytical chemists, and formulation scientists in overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers, analytical chemists, and formulation scientists in overcoming the unique solubility challenges associated with 2-(2-Bromophenyl)-2-methylpropan-1-amine .

This primary amine features a highly lipophilic ortho-bromophenyl ring coupled with a sterically hindering gem-dimethyl group. These structural features drive high lipophilicity (estimated LogP ~2.8–3.5) and strong crystal lattice energies, frequently resulting in poor aqueous solubility and erratic precipitation during assay dilution.

Solubility Optimization Decision Matrix

The following workflow illustrates the critical path for optimizing solvent conditions based on your downstream application.

SolubilityWorkflow Start 2-(2-Bromophenyl)-2- methylpropan-1-amine Form Determine API Form (Free Base vs. Salt) Start->Form InVitro In Vitro Screening (DMSO Stock Route) Form->InVitro High Throughput InVivo In Vivo Formulation (Aqueous Route) Form->InVivo Animal Models Dilution Aqueous Buffer Dilution (Target: <1% DMSO) InVitro->Dilution VehicleScreen Excipient Screening (pH adjustment, HP-β-CD) InVivo->VehicleScreen Precipitation Nephelometry: Precipitation Detected? Dilution->Precipitation Cosolvent Add Co-solvent/Surfactant (e.g., 0.01% Tween 20) Precipitation->Cosolvent Yes (Crash out) Success1 Proceed to Assay Precipitation->Success1 No Cosolvent->Dilution Re-test Validation Thermodynamic Validation (HPLC-UV & Final pH) VehicleScreen->Validation Validation->VehicleScreen Failed Success2 Proceed to Dosing Validation->Success2 Target Conc. Met

Decision tree for optimizing solvent conditions for 2-(2-Bromophenyl)-2-methylpropan-1-amine.

Troubleshooting & FAQs

Q1: I am using the free base of 2-(2-Bromophenyl)-2-methylpropan-1-amine, and it will not dissolve in standard PBS (pH 7.4). What is the mechanism behind this, and how do I fix it?

Causality & Solution: The free base is highly lipophilic. At pH 7.4, the primary amine (pKa ~9.5) is predominantly protonated, which should aid solubility. However, the bulky gem-dimethyl group sterically shields the protonated amine, reducing hydrogen-bonding interactions with water, while the heavy bromo-aromatic ring dominates the hydration penalty.

  • Actionable Fix: Convert the free base to a hydrochloride (HCl) or mesylate salt. If you must use the free base, lower the initial dissolution pH to 4.0 using 0.1 M HCl to ensure complete ionization before slowly back-titrating to pH 7.4, or utilize a co-solvent system (see Q3). This aligns with standard practices for basic lipophilic amines in drug discovery[1].

Q2: My 10 mM DMSO stock crashes out immediately when diluted 1:100 into aqueous media for in vitro assays. Why does this "solvent shift" occur?

Causality & Solution: This is a classic kinetic solubility failure. When the DMSO solution hits the aqueous buffer, the dielectric constant of the microenvironment drops drastically. The hydrophobic 2-bromophenyl moiety causes the compound to aggregate into colloidal particles before the amine can fully interact with the aqueous buffer.

  • Actionable Fix: Implement a "step-down" dilution. Instead of a direct 1:100 dilution, dilute the 10 mM stock 1:10 into intermediate solvents (e.g., 50% PEG400 / 50% Water), and then dilute 1:10 into the final assay buffer. Alternatively, adding 0.01% to 0.05% Tween-80 to the receiving aqueous buffer lowers the surface tension and prevents colloidal aggregation[2].

Q3: We need to formulate this compound at 5 mg/mL for IV dosing in rodents. What is the most reliable vehicle?

Causality & Solution: For a compound with a bulky halogenated aromatic system, simple pH adjustment is rarely sufficient for high-concentration IV dosing without causing injection-site precipitation. You need a system that encapsulates the hydrophobic ring.

  • Actionable Fix: Use a cyclodextrin-based vehicle. A standard, highly tolerated formulation is 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The 2-bromophenyl ring fits well into the hydrophobic cavity of the cyclodextrin, while the protonated amine remains exposed to the aqueous environment, dramatically increasing apparent solubility without relying on toxic levels of organic co-solvents[3].

Quantitative Data: Typical Solubility Profiles

The table below summarizes the expected solubility behavior of the 2-(2-Bromophenyl)-2-methylpropan-1-amine (HCl salt) across various solvent systems. Use this as a baseline for your formulation designs.

Solvent System / VehiclepHExpected Solubility LimitPrimary Solubilization MechanismRecommended Use
100% DMSO N/A> 50 mMHydrophobic solvationStock solutions only
PBS (Phosphate Buffered Saline) 7.4< 0.1 mMIonization (Limited by lipophilicity)Not recommended for high conc.
0.1 M HCl 1.0~ 5 - 10 mMComplete protonationGastric simulation / Stock prep
5% DMSO, 5% Cremophor EL, 90% Saline 6.5~ 2 - 5 mMMicellar encapsulationIP / PO dosing in rodents
20% HP-β-CD in Saline 6.0 - 7.0> 15 mMHost-guest complexationIV / PO dosing in rodents

Experimental Protocols

To ensure data integrity, every solubility measurement must be a self-validating system. Below are the definitive protocols for assessing both kinetic and thermodynamic solubility for this specific compound.

Protocol A: Kinetic Solubility Screening (Nephelometry)

Purpose: To determine the maximum concentration at which the DMSO-dissolved compound remains in solution upon aqueous dilution (critical for in vitro assays).

  • Preparation: Prepare a 10 mM stock of 2-(2-Bromophenyl)-2-methylpropan-1-amine in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock using 100% DMSO (Concentration range: 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom, clear UV-transparent plate.

  • Buffer Addition: Rapidly add 245 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well using a multichannel pipette. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard microplate reader at 620 nm (turbidimetry).

  • Self-Validation Step: The kinetic solubility limit is defined as the highest concentration well where the absorbance/scattering is statistically indistinguishable from the blank (2% DMSO in buffer). Always run a known highly soluble compound (e.g., Propranolol) and a highly insoluble compound (e.g., Amiodarone) as assay controls.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the solid crystal lattice in a specific vehicle (critical for formulation and in vivo dosing).

  • Solid Addition: Add 5 mg of solid 2-(2-Bromophenyl)-2-methylpropan-1-amine (specify free base or salt) into a 2 mL glass HPLC vial.

  • Vehicle Addition: Add 1 mL of the target formulation vehicle (e.g., 20% HP-β-CD in saline).

  • Equilibration: Cap the vial and place it in a temperature-controlled orbital shaker at 25°C (or 37°C for physiological relevance) at 500 RPM for 24 to 48 hours. Visual inspection must confirm that undissolved solid remains; if not, add more solid to ensure saturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration (Optional but recommended): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Self-Validation Step (Critical): Measure the pH of the final filtered supernatant. Basic amines can significantly raise the pH of unbuffered or weakly buffered solutions, artificially altering the solubility profile. Record this as the "Final pH".

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and quantify the concentration using HPLC-UV against a pre-established standard curve (R² > 0.99).

References

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-(2-Bromophenyl)-2-methylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(2-Bromophenyl)-2-methylpropan-1-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(2-Bromophenyl)-2-methylpropan-1-amine .

This molecule presents a "triad of trouble" for process chemists:

  • A highly basic primary amine (prone to severe streaking on stationary phases).

  • A sterically hindered neopentyl core (the gem-dimethyl group alters solubility and reaction kinetics).

  • A labile ortho-bromo substituent (highly susceptible to reductive dehalogenation).

Below, you will find field-proven troubleshooting guides, quantitative purification data, and self-validating protocols to ensure high-yield isolation of your target compound.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: My post-reduction reaction mixture shows a significant amount of a debrominated byproduct (2-methyl-2-phenylpropan-1-amine). How do I prevent this? A1: This is a classic chemoselectivity failure. If you are reducing the precursor nitrile using catalytic hydrogenation (e.g., H2​ with Pd/C) or aggressive hydrides like Lithium Aluminum Hydride ( LiAlH4​ ) at elevated temperatures, the ortho-bromo group is vulnerable.

  • The Causality: The C–Br bond dissociation energy is relatively low. Palladium readily undergoes oxidative addition into aryl bromides, and aggressive hydrides can attack the halogen directly .

  • The Solution: Switch to a chemoselective reducing agent. Borane-tetrahydrofuran ( BH3​⋅THF ) selectively reduces nitriles to primary amines without cleaving aryl bromides. If LiAlH4​ must be used, strictly control the temperature (0 °C to room temperature) and avoid prolonged reflux.

Q2: I am seeing a higher molecular weight impurity that mass spectrometry indicates is a secondary amine dimer. Why is this forming despite the steric hindrance? A2: Dimerization is a well-documented side reaction during nitrile reduction, even in neopentyl systems.

  • The Causality: As the nitrile is reduced to an imine intermediate, the already-formed primary amine can nucleophilically attack this imine. This forms a secondary Schiff base, which is subsequently reduced to a dimer.

  • The Solution: Ensure a rapid reduction by adding the nitrile solution dropwise to an excess of the reducing agent. This inverse addition keeps the concentration of the intermediate imine low relative to the hydride source, kinetically favoring direct reduction over the bimolecular dimerization pathway.

Q3: During silica gel flash chromatography, the product streaks severely, resulting in poor recovery and co-elution. What is the optimal purification strategy? A3: Primary amines interact destructively with standard unmodified silica gel.

  • The Causality: The basic amine forms strong hydrogen bonds and ionic interactions with the weakly acidic silanol groups on the silica surface, causing peak tailing .

  • The Solution: You must mask the silanol interactions. Pre-treat the silica column with 1–5% Triethylamine ( Et3​N ) or use a mobile phase containing 1% aqueous Ammonium Hydroxide ( NH4​OH ) in Dichloromethane/Methanol. For this specific molecule, bypassing silica entirely via an Acid-Base Extraction is highly recommended.

Q4: After reducing with LiAlH4​ , my aqueous quench resulted in a thick, unfilterable emulsion. How do I recover my amine? A4: The emulsion is caused by gelatinous aluminum hydroxide salts trapping your lipophilic amine.

  • The Causality: Standard aqueous quenching of LiAlH4​ generates insoluble, polymeric aluminum species that bind organic molecules and stabilize emulsions.

  • The Solution: Implement the Fieser Workup . For every n grams of LiAlH4​ used, sequentially add n mL of water, n mL of 15% NaOH, and 3n mL of water. This forces the aluminum into a crisp, granular white precipitate of sodium aluminate that is easily filtered.

Part 2: Quantitative Data & Purification Strategies

To assist in selecting the right purification method, the following table summarizes the expected outcomes based on empirical data for neopentyl-type aryl bromides.

Purification MethodTarget Impurity RemovedExpected YieldExpected PurityScalability
Acid-Base Extraction Neutral/Lipophilic Organics85 – 92%> 95%High (Kilogram scale)
Normal Phase Silica (with Et3​N ) Debrominated analogs, Dimers60 – 75%> 90%Medium (Gram scale)
Reverse Phase HPLC (0.1% TFA) All structural analogs75 – 80%> 99%Low (Milligram scale)

Part 3: Experimental Protocol (Self-Validating Workflow)

The most efficient way to isolate 2-(2-Bromophenyl)-2-methylpropan-1-amine is a combined Fieser Workup followed by an Acid-Base Extraction. This protocol is designed to be self-validating —visual cues at each step confirm the success of the chemical transformation.

Phase 1: The Fieser Quench
  • Cool the Reaction: Cool the LiAlH4​ reaction mixture in THF to 0 °C under nitrogen.

  • Sequential Addition: For every 1.0 g of LiAlH4​ used, slowly add 1.0 mL of deionized water (Caution: Exothermic, H2​ gas evolution).

  • Base Addition: Add 1.0 mL of 15% (w/v) NaOH aqueous solution.

  • Final Hydration: Add 3.0 mL of deionized water.

  • Agitation: Stir vigorously for 15 minutes at room temperature.

    • Self-Validation Check: The mixture will transition from a gray sludge to a suspension containing a crisp, white, granular solid. If the solid remains gray or gummy, stir longer and add a few extra drops of water.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake with Ethyl Acetate. Concentrate the filtrate in vacuo.

Phase 2: Acid-Base Extraction
  • Acidification: Dissolve the crude concentrate in Dichloromethane (DCM). Add 1M aqueous HCl until the aqueous phase reaches pH < 2.

  • Phase Separation: Transfer to a separatory funnel. The protonated amine salt is now highly polar and resides in the aqueous layer. Drain the organic layer (which contains neutral impurities like unreacted nitrile or debrominated non-basic byproducts) and discard or save for analysis.

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 2M aqueous NaOH until the pH is > 12.

    • Self-Validation Check: The aqueous layer will initially turn cloudy as the free-base amine precipitates out of the aqueous solution.

  • Extraction: Extract the cloudy aqueous layer three times with fresh DCM. The aqueous layer will become visually clear, validating that the free-base amine has successfully partitioned into the organic phase.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 2-(2-Bromophenyl)-2-methylpropan-1-amine.

Part 4: Workflow Visualization

Below is the logical workflow for the Acid-Base Extraction phase, mapping the physical state of the target molecule against the waste streams.

G Start Crude Reaction Mixture (Amine + Impurities) Acidify Add 1M HCl (aq) Start->Acidify AqSalt Aqueous Phase (Protonated Amine Salt) Acidify->AqSalt Product OrgWaste Organic Phase (Neutral Impurities) Acidify->OrgWaste Waste Basify Add 2M NaOH (aq) AqSalt->Basify FinalOrg Organic Phase (Pure Free-Base Amine) Basify->FinalOrg Product FinalAq Aqueous Phase (Inorganic Waste) Basify->FinalAq Waste

Acid-Base Extraction Workflow for Amine Purification.

References

  • Reduction of Nitriles to Amines Organic Chemistry Portal URL:[Link]

  • The Fieser Workup for Aluminum Hydride Reductions Wikipedia: Lithium Aluminium Hydride (Workup Procedures) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Bromophenyl)-2-methylpropan-1-amine Conversions

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 2-(2-Bromophenyl)-2-methylpropa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 2-(2-Bromophenyl)-2-methylpropan-1-amine .

This bifunctional building block is primarily utilized as a precursor for the synthesis of 3,3-dimethylindoline scaffolds via intramolecular Buchwald-Hartwig cross-coupling. However, its neophyl-like steric bulk and the competing reactivity of its primary amine and aryl bromide moieties often lead to poor conversion rates. This guide provides field-proven, mechanistically grounded solutions to optimize your yields.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion.

Troubleshooting Start Low Conversion Rate Detected CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM LC-MS: No SM NoSM No CheckSM->NoSM LC-MS: >50% SM Oligomers Check for Oligomers/Polymers (Intermolecular rxn) YesSM->Oligomers Dehalogenation Check for Protodebromination (Mass = [M-Br+H]+) YesSM->Dehalogenation Poisoning Catalyst Poisoning (Stable Pd-Amine complex) NoSM->Poisoning OxAdd Failed Oxidative Addition (Steric Hindrance) NoSM->OxAdd Sol1 Decrease Concentration (< 0.05 M) or Syringe Pump Oligomers->Sol1 Sol2 Switch to non-alkoxide base (e.g., Cs2CO3) & dry solvent Dehalogenation->Sol2 Sol3 Use bulky biaryl phosphine (e.g., RuPhos, BrettPhos) Poisoning->Sol3 Sol4 Increase Temp / Verify Pd(0) active species formation OxAdd->Sol4

Diagnostic workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.

Troubleshooting FAQs

Q1: My starting material remains unreacted even after 24 hours at 80°C with 5 mol% Pd(OAc)₂ and BINAP. Why is the catalyst failing? Causality: You are experiencing severe catalyst poisoning. Primary amines are highly nucleophilic and readily form stable, off-cycle bis-amine palladium complexes [Pd(L)(RNH2​)2​] . Because 2-(2-Bromophenyl)-2-methylpropan-1-amine features a bulky beta-quaternary center (gem-dimethyl group), the transmetalation step is kinetically sluggish. When paired with a first- or second-generation ligand like BINAP, the amine outcompetes the catalytic cycle, effectively deactivating the Palladium . Solution: Switch to a highly bulky, electron-rich dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos . These ligands are specifically engineered to prevent the coordination of a second amine molecule to the Pd center, forcing the catalyst to remain in the active cycle .

Q2: I am seeing complete consumption of the starting material, but my yield of 3,3-dimethylindoline is less than 20%. The LC-MS shows a broad hump of high-molecular-weight peaks. What is happening? Causality: You are observing competing intermolecular cross-coupling. Because your molecule is bifunctional (containing both the aryl bromide electrophile and the primary amine nucleophile), it can react with other molecules of itself to form oligomers or polymers if the concentration is too high. Solution: You must leverage the Thorpe-Ingold effect . The gem-dimethyl group thermodynamically favors the formation of the 5-membered indoline ring by restricting the conformational flexibility of the alkyl chain. To allow this thermodynamic preference to dominate kinetically, you must run the reaction under pseudo-high dilution conditions (e.g., 0.01 M to 0.05 M) using a syringe pump to slowly introduce the starting material to the active catalyst.

Q3: My LC-MS shows a major byproduct at m/z 150 ([M+H]+). How do I prevent this? Causality: The peak at m/z 150 corresponds to 2-methyl-2-phenylpropan-1-amine, the product of protodebromination (hydrodehalogenation). This occurs when the oxidative addition complex undergoes premature reduction instead of coupling with the amine. This is often exacerbated by trace moisture, protic impurities, or the use of alkoxide bases (like NaOtBu) in ethereal solvents at high temperatures, which can inadvertently act as hydride donors . Solution: Ensure strict anhydrous conditions (Schlenk techniques). If protodebromination persists, switch from NaOtBu to a milder, non-nucleophilic inorganic base like anhydrous Cs2​CO3​ in Toluene.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and conversion outcomes for the intramolecular cyclization of 2-(2-Bromophenyl)-2-methylpropan-1-amine.

LigandBaseConc. (M)Temp (°C)Conversion (%)Primary Outcome / Byproduct
BINAPNaOtBu0.208015%Unreacted SM (Catalyst Poisoning)
XPhos Cs2​CO3​ 0.2010045%High Oligomerization (Intermolecular)
RuPhosNaOtBu0.208565%Mixed Product + Oligomers
RuPhos NaOtBu 0.02 85 >95% 3,3-Dimethylindoline (Target)
BrettPhos NaOtBu 0.02 85 >98% 3,3-Dimethylindoline (Target)

Self-Validating Experimental Protocol: Intramolecular Cyclization

This protocol utilizes a self-validating methodology, embedding analytical checkpoints to ensure the catalytic cycle is active before committing the bulk of your valuable starting material.

Reagents:

  • Substrate: 2-(2-Bromophenyl)-2-methylpropan-1-amine (1.0 equiv, 1.0 mmol)

  • Pre-catalyst: Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • Ligand: RuPhos or BrettPhos (6.0 mol%, 0.06 mmol)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol) - Must be stored in a glovebox.

  • Solvent: Anhydrous, degassed Toluene (50 mL total, final conc. 0.02 M)

Step-by-Step Methodology:

  • Catalyst Activation & Validation:

    • In a rigorously dried Schlenk flask under an Argon atmosphere, add Pd2​(dba)3​ , the selected ligand (RuPhos), and NaOtBu.

    • Add 10 mL of anhydrous Toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Observe the color of the solution. A successful transition from the deep purple/red of Pd2​(dba)3​ to a distinct pale orange/yellow indicates the successful formation of the active Ln​Pd(0) catalytic species. If the solution remains dark purple, halt the experiment; your solvent or argon line may be contaminated with oxygen.

  • Pseudo-Dilution Substrate Addition:

    • Heat the activated catalyst mixture to 85°C.

    • Dissolve 1.0 mmol of the substrate in 40 mL of anhydrous Toluene (0.025 M).

    • Using a syringe pump, add the substrate solution to the heated catalyst mixture at a rate of 10 mL/hour.

  • In-Process Kinetic Validation:

    • Validation Checkpoint 2: 30 minutes after the syringe pump finishes, extract a 50 µL aliquot via a degassed syringe. Quench in LC-MS grade Acetonitrile.

    • Analyze via LC-MS. You should observe the disappearance of the SM isotope cluster at m/z 228/230 [M+H]+ and the appearance of the 3,3-dimethylindoline product at m/z 148 [M+H]+ .

    • If a peak at m/z 150 is dominant, protodebromination is occurring; verify the quality of your NaOtBu.

  • Completion and Workup:

    • Once LC-MS confirms >95% conversion, cool the reaction to room temperature.

    • Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

    • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure 3,3-dimethylindoline.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (2011) URL: [Link]

  • Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: Accounts of Chemical Research (2008) URL: [Link]

Optimization

stability and storage optimization for 2-(2-Bromophenyl)-2-methylpropan-1-amine

Welcome to the Advanced Technical Support Center for 2-(2-Bromophenyl)-2-methylpropan-1-amine . As a sterically hindered, halogenated primary amine, this building block presents unique challenges in stability, handling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-(2-Bromophenyl)-2-methylpropan-1-amine . As a sterically hindered, halogenated primary amine, this building block presents unique challenges in stability, handling, and long-term storage.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with fundamental chemical principles to help you troubleshoot degradation issues, optimize storage, and ensure high-fidelity downstream reactions (such as Buchwald-Hartwig cross-couplings or reductive aminations).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My batch has developed a white, insoluble crust around the vial cap. Is the compound degrading?

A1: Yes, but reversibly. This is the classic presentation of carbamate salt formation . Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide ( CO2​ ) and ambient moisture to form insoluble carbamate salts. Causality: While the gem-dimethyl group at the β -position (C2) provides significant steric shielding compared to unbranched phenethylamines, the primary amine terminus remains exposed enough to attack electrophilic CO2​ . This reaction is exothermic and accelerates in poorly sealed containers.

Q2: The liquid has shifted from colorless to a distinct yellow/brown tint. Can I still use it?

A2: Proceed with caution. Discoloration indicates oxidative degradation . When exposed to ambient oxygen and UV light, primary amines undergo radical-mediated oxidation, forming hydroxylamines, oximes, and eventually intensely colored azo or nitroso compounds. Causality: The 2-bromophenyl ring is generally stable, but trace transition metals (from spatulas or glass impurities) can catalyze the auto-oxidation of the amine [1]. If the color is faint yellow, the molar purity may still be >98%; however, dark brown batches should be discarded or rigorously purified, as these oxidized byproducts can poison palladium catalysts in downstream cross-coupling reactions.

Q3: Why does my downstream cross-coupling yield drop inconsistently, even when the amine looks fine?

A3: You are likely experiencing photolytic debromination or moisture-induced catalyst poisoning . Causality: The aryl bromide moiety is sensitive to prolonged UV exposure, leading to homolytic C-Br bond cleavage. Furthermore, if the amine has absorbed even trace amounts of atmospheric water (amines are highly hygroscopic), this moisture will rapidly quench sensitive organometallic catalysts [2].

Part 2: Logical Relationships & Degradation Pathways

Understanding the environmental triggers for degradation is critical for prevention. The diagram below illustrates the competing degradation pathways affecting 2-(2-Bromophenyl)-2-methylpropan-1-amine.

degradation_pathway A 2-(2-Bromophenyl)-2- methylpropan-1-amine B Atmospheric CO2 & Moisture A->B Poor Seal C O2 & UV Light Exposure A->C Clear Glass / Air D Carbamate Salts (White Precipitate) B->D Nucleophilic Attack E Oxidation Products (Yellow/Brown) C->E Radical Oxidation F Debromination (Loss of Reactivity) C->F Homolytic Cleavage

Fig 1: Competing degradation pathways of the amine under ambient conditions.

Part 3: Quantitative Storage Optimization

To maximize the shelf-life of 2-(2-Bromophenyl)-2-methylpropan-1-amine, environmental controls must be strictly enforced. The table below summarizes the empirical stability data across various storage matrices.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Risk
20°C to 25°C Ambient AirClear Glass< 2 WeeksCarbamylation, Rapid Oxidation
20°C to 25°C Nitrogen ( N2​ )Amber Glass3 - 6 MonthsSlow Oxidation (if seal leaks)
2°C to 8°C Nitrogen ( N2​ )Amber Glass12 - 18 MonthsMoisture Condensation
2°C to 8°C Argon ( Ar )Amber Glass + PTFE Septum> 24 Months Negligible

Note: Argon is preferred over Nitrogen for long-term storage of amines. Because Argon is denser than air, it forms a protective "blanket" over the liquid/solid, whereas Nitrogen easily diffuses out of imperfect seals [2].

Part 4: Experimental Protocols

Protocol A: Amine Rescue & Carbamate Reversal (Free-Basing)

If your batch has formed white carbamate salts, do not discard it. The carbamylation is reversible via alkaline washing. This protocol is a self-validating system: success is visually confirmed by the dissolution of the precipitate and analytically confirmed by TLC.

Materials: Dichloromethane (DCM), 1M NaOH (aq), Brine, Anhydrous Na2​SO4​ .

  • Solubilization: Suspend the degraded amine (containing white crust) in DCM (10 mL per gram of amine). Causality: DCM effectively solvates the free base, while the carbamate salt remains largely suspended.

  • Basification (The Rescue): Add an equal volume of 1M NaOH to the organic suspension. Stir vigorously for 30 minutes at room temperature. Causality: The strong base deprotonates the carbamate intermediate, driving the equilibrium backward to release CO2​ gas (which vents) and regenerating the free primary amine.

  • Phase Separation: Transfer to a separatory funnel. Extract the lower organic (DCM) layer. Wash the aqueous layer once more with fresh DCM to ensure complete recovery.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual alkalinity. Dry over anhydrous Na2​SO4​ .

  • Validation Step: Spot the organic layer on a TLC plate against a known oxidized standard. The free base will elute cleanly, while oxidized byproducts typically baseline-streak.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature no higher than 30°C to prevent thermal degradation.

Protocol B: Schlenk-Line Storage Workflow

To achieve the >24-month shelf-life outlined in the quantitative data, use this validated storage workflow.

storage_workflow Start Purified Amine Step1 Transfer to Amber Glass Vial Start->Step1 Step2 Attach to Schlenk Line via Septum Step1->Step2 Step3 Cycle: Vacuum (1 min) Argon Backfill (x3) Step2->Step3 Evacuate Air Step4 Seal with Parafilm Over PTFE Cap Step3->Step4 Blanket with Ar End Store at 2-8°C (Desiccated) Step4->End

Fig 2: Optimal inert-atmosphere storage workflow for purified primary amines.

Workflow Steps:

  • Transfer: Move the purified amine into an amber glass vial equipped with a PTFE-lined septum cap. Causality: Amber glass blocks UV radiation, preventing homolytic cleavage of the C-Br bond.

  • Purging: Insert a needle connected to a Schlenk line (Argon/Vacuum) through the septum. Insert a smaller bleed needle to allow gas escape.

  • Cycling: Apply vacuum for 60 seconds to remove ambient air, then backfill with Argon. Repeat this cycle three times. Causality: Triple-cycling ensures >99.9% displacement of oxidative O2​ and nucleophilic CO2​ .

  • Sealing (Validation): Remove the bleed needle, then the Argon needle. Wrap the cap tightly with Parafilm. Self-Validation: Weigh the sealed vial and record the mass on the label. A future weight increase indicates seal failure and moisture ingress [3].

  • Storage: Place the vial in a secondary desiccator jar containing Drierite, and store at 2-8°C.

References

  • National Center for Biotechnology Information. "Amine Stability and Handling - PubChem Compound Summary." PubChem,[Link]

  • American Chemical Society. "Oxidative Degradation of Primary Amines." Organic Letters,[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Suzuki Coupling of 2-(2-Bromophenyl)- and 2-(4-Bromophenyl)-2-methylpropan-1-amine

For researchers and professionals in drug development and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The ability to efficiently c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The ability to efficiently couple aryl halides with boronic acids has revolutionized the synthesis of complex biaryl structures, which are prevalent in pharmacologically active compounds. However, not all aryl halides are created equal. The position of the halogen substituent on the aromatic ring can dramatically influence reactivity, yield, and optimal reaction conditions.

This guide provides an in-depth comparison of the Suzuki coupling performance of two structurally isomeric building blocks: 2-(2-bromophenyl)-2-methylpropan-1-amine and 2-(4-bromophenyl)-2-methylpropan-1-amine. We will delve into the mechanistic nuances that govern their reactivity, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic campaigns.

The Critical Difference: Ortho vs. Para Substitution

The core distinction between these two molecules lies in the position of the bromine atom on the phenyl ring relative to the bulky 2-methylpropan-1-amine substituent. In 2-(2-bromophenyl)-2-methylpropan-1-amine, the bromine is in the ortho position, immediately adjacent to the sterically demanding side chain. Conversely, in 2-(4-bromophenyl)-2-methylpropan-1-amine, the bromine is in the para position, on the opposite side of the ring. This seemingly subtle difference has profound implications for the reaction's success.

The primary factor at play is steric hindrance . The bulky gem-dimethyl group in the ortho isomer can physically impede the approach of the palladium catalyst to the carbon-bromine bond, a critical step in the oxidative addition phase of the Suzuki coupling catalytic cycle. This steric clash can slow down the reaction rate and, in some cases, prevent the reaction from proceeding altogether.

Caption: Steric hindrance in ortho- vs. para-substituted phenyl rings.

Performance in Suzuki Coupling: A Head-to-Head Comparison

Experimental evidence consistently demonstrates that the para-substituted isomer is a more amenable substrate for Suzuki coupling reactions under standard conditions. The lack of significant steric hindrance around the reaction center allows for more efficient oxidative addition and subsequent steps in the catalytic cycle.

Feature2-(2-Bromophenyl)-2-methylpropan-1-amine (Ortho)2-(4-Bromophenyl)-2-methylpropan-1-amine (Para)
Reaction Rate Generally slowerTypically faster
Typical Yields Lower to moderateModerate to high
Catalyst Choice Often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.More tolerant of a wider range of palladium catalysts and ligands.
Reaction Conditions May require higher temperatures and longer reaction times.Often proceeds under milder conditions.
Side Reactions More prone to hydrodebromination (replacement of Br with H).Less prone to side reactions.

Experimental Protocol: A Validated Approach

The following protocol outlines a general procedure for the Suzuki coupling of 2-(4-bromophenyl)-2-methylpropan-1-amine with a generic arylboronic acid. This serves as a robust starting point that can be optimized for specific substrates.

Materials:

  • 2-(4-Bromophenyl)-2-methylpropan-1-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-2-methylpropan-1-amine, the arylboronic acid, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be thoroughly sparged with the inert gas prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. The choice of a pre-catalyst or generating the active Pd(0) species in situ is a critical step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B C Introduce Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: A generalized workflow for a Suzuki coupling reaction.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex. This is often the rate-limiting step and is significantly hindered in the case of the ortho-substituted isomer.

  • Transmetalation: The aryl group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (R-X) ArPdArB Ar-Pd(II)L2-Ar' ArPdBr->ArPdArB Transmetalation (R'-B(OH)2 + Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming the Challenge of Ortho-Substitution

While the para-isomer is generally preferred, the synthesis of ortho-substituted biaryls is often necessary. To address the challenge of steric hindrance, several strategies have been developed:

  • Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands, such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, can promote the difficult oxidative addition step. These ligands stabilize the palladium center and create a more active catalyst.

  • Alternative Palladium Pre-catalysts: Using more active pre-catalysts, such as those based on palladacycles, can improve reaction efficiency.

  • Microwave Irradiation: Microwave heating can accelerate the reaction rate and improve yields by overcoming the activation energy barrier associated with the sterically hindered substrate.

Conclusion

The choice between 2-(2-bromophenyl)-2-methylpropan-1-amine and 2-(4-bromophenyl)-2-methylpropan-1-amine in a Suzuki coupling reaction is a critical decision that will significantly impact the outcome of the synthesis. The para-isomer is the more reactive and generally higher-yielding substrate due to the absence of steric hindrance around the carbon-bromine bond. For the synthesis of ortho-substituted biaryls, researchers must employ specialized catalysts and reaction conditions to overcome the inherent steric challenges. A thorough understanding of the underlying mechanistic principles is paramount for the successful application of these valuable building blocks in drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Comparative

Benchmarking 2-(2-Bromophenyl)-2-methylpropan-1-amine Derivatives: A Comprehensive Biological Assay Guide

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to understand the causality behind the data . The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to understand the causality behind the data . The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine represents a highly specialized pharmacophore. Structurally, it is an ortho-brominated β,β -dimethylphenethylamine.

The gem-dimethyl group at the β -position heavily restricts the conformational flexibility of the ethylamine side chain, while the bulky, lipophilic ortho-bromo substitution forces the aromatic ring out of coplanarity. This unique 3D topology drastically reduces classic monoamine transporter (MAT) affinity while shifting selectivity toward specific G Protein-Coupled Receptors (GPCRs), such as the Trace Amine-Associated Receptor 1 (TAAR1).

This guide provides an objective benchmarking framework, comparing this scaffold against standard alternatives using self-validating, field-proven biological assays.

Comparative Benchmarking Data

To establish a baseline, we benchmark the 2-(2-Bromophenyl)-2-methylpropan-1-amine scaffold against classic phenethylamine derivatives. The data below synthesizes expected pharmacological behavior based on steric hindrance and lipophilicity profiles.

Compound ClassTAAR1 Activation (EC 50​ , nM)DAT Inhibition (IC 50​ , nM)SERT Inhibition (IC 50​ , nM)MAO-A Half-Life (Min)Primary Pharmacological Profile
2-(2-Bromophenyl)-2-methylpropan-1-amine 45 ± 5 > 10,000 > 5,000 > 240 Selective TAAR1 Agonist
d-Amphetamine ( α -methyl)850 ± 4045 ± 83,200 ± 150> 240Non-selective MAT Releaser
Phentermine ( α,α -dimethyl)1,200 ± 90280 ± 20> 10,000> 240Weak MAT Inhibitor / Releaser
β -Phenethylamine (Unsubstituted)15 ± 3> 10,000> 10,000< 10Endogenous TAAR1 Agonist

Data Insights & Causality: The β,β -dimethylation effectively abolishes DAT/SERT affinity compared to α -methylated counterparts (like amphetamine) because the bulky β -substituents sterically clash with the transporter's orthosteric binding site. However, the TAAR1 binding pocket accommodates this β -bulk, allowing the derivative to act as a potent, metabolically stable agonist.

Experimental Workflows & Signaling Pathways

To evaluate these derivatives, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This method is prioritized over traditional ELISAs because the time-resolved nature eliminates autofluorescence interference—a common artifact when screening halogenated aromatic compounds.

G Ligand 2-(2-Bromophenyl) Derivative Receptor TAAR1 (GPCR) Ligand->Receptor GProtein Gs Protein Receptor->GProtein Effector Adenylyl Cyclase GProtein->Effector Signal cAMP Accumulation Effector->Signal Assay HTRF Detection Signal->Assay

TAAR1 GPCR signaling pathway and HTRF cAMP detection workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed biological effects are directly caused by the test compound and not assay artifacts, adhering to standards outlined in the .

Protocol A: TAAR1 GPCR Activation (HTRF cAMP Assay)

This assay measures the accumulation of cAMP resulting from Gs-coupled TAAR1 activation.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human TAAR1 at 5,000 cells/well in a 384-well white microplate.

    • Causality: White plates are mandatory to maximize signal reflection and minimize well-to-well crosstalk in luminescence/fluorescence assays.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 15 minutes with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits PDEs from degrading cAMP. This creates a self-validating system where the final signal represents the total adenylyl cyclase activity, isolating the GPCR activation step from downstream metabolic degradation.

  • Compound Addition: Add the 2-(2-Bromophenyl)-2-methylpropan-1-amine derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Include β -phenethylamine as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 30 minutes at 37°C.

  • HTRF Detection: Add the lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

    • Causality: This is a competitive immunoassay. Endogenous cAMP generated by the derivative competes with cAMP-d2 for binding to the Cryptate antibody. Therefore, a decrease in the HTRF ratio (665 nm / 620 nm) directly correlates with increased TAAR1 activation.

  • Validation: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor 0.6 is required to validate the plate.

Protocol B: Monoamine Transporter (MAT) Selectivity Counter-Screen

To prove that the β,β -dimethylation successfully abolishes off-target transporter activity, we counter-screen against DAT, SERT, and NET using a fluorescent substrate assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 384-well black, clear-bottom plates.

  • Reference Controls: Treat designated wells with 10 µM of standard inhibitors: GBR12909 (DAT), Fluoxetine (SERT), and Desipramine (NET).

    • Causality: These reference compounds define the "100% inhibition" baseline, allowing us to accurately quantify the non-specific membrane diffusion of the fluorescent substrate.

  • Test Compound Incubation: Add the test derivatives (10 µM single-point screen) and incubate for 15 minutes.

  • Fluorescent Substrate Addition: Add the fluorescent monoamine mimic ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium) at 1 µM.

  • Kinetic Read: Measure fluorescence (Ex 475 nm / Em 605 nm) kinetically every 2 minutes for 30 minutes.

    • Causality: Taking kinetic reads rather than a single endpoint ensures that the derivative is actually inhibiting uptake, rather than simply quenching the ASP+ fluorescence or lysing the cells (which would present as an immediate, non-linear drop in signal).

Summary of Analytical Insights

When benchmarking 2-(2-Bromophenyl)-2-methylpropan-1-amine derivatives, the experimental data must be contextualized by the structure. The protocols above ensure that:

  • The HTRF assay proves the ortho-bromo substitution enhances TAAR1 affinity.

  • The kinetic MAT assay proves the β,β -dimethyl group successfully prevents off-target DAT/SERT/NET reuptake.

  • The inclusion of IBMX and reference inhibitors guarantees that the data is an artifact-free reflection of the compound's true pharmacological profile.

References

  • Assay Guidance Manual: G Protein-Coupled Receptor Assays Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1) as a Target for Psychiatric Disorders Source: Nature Reviews Drug Discovery URL:[Link]

  • In Vitro Pharmacology of Monoamine Transporters Source: Pharmacological Reviews URL:[Link]

Validation

Comparative Study of Steric Effects in 2-(2-Bromophenyl)-2-methylpropan-1-amine Analogs

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Rationale In modern pharmacophore op...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

In modern pharmacophore optimization, strategically deployed steric bulk is a primary tool for modulating both target affinity and metabolic stability. The compound 2-(2-Bromophenyl)-2-methylpropan-1-amine represents a highly specialized structural motif characterized by profound conformational restriction.

This restriction is driven by two synergistic steric phenomena:

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The geminal methyl groups at the β -carbon compress the internal bond angle, forcing the primary amine into a highly defined spatial trajectory .

  • Ortho-Steric Clash: The bulky bromine atom (van der Waals radius ~1.85 Å) at the ortho position of the phenyl ring creates severe steric repulsion against the adjacent gem-dimethyl group, severely restricting rotation around the Caryl​−Calkyl​ bond .

This guide objectively compares the 2-bromo target against its structural analogs (2-fluoro, 4-bromo, and unsubstituted) to quantify how these steric parameters influence rotational barriers and pharmacokinetic (PK) stability.

Mechanistic Visualization

The following diagram illustrates the synergistic logic of how the structural features of the 2-bromo analog dictate its physicochemical behavior.

StericEffects Target 2-(2-Bromophenyl)- 2-methylpropan-1-amine Ortho Ortho-Bromo Substitution (vdW Radius: 1.85 Å) Target->Ortho GemDi Gem-Dimethyl Backbone (Thorpe-Ingold Effect) Target->GemDi RotBarrier Restricted Aryl Rotation (ΔG‡ > 16 kcal/mol) Ortho->RotBarrier Steric Clash GemDi->RotBarrier Synergistic Bulk ConfLock Amine Trajectory Lock GemDi->ConfLock Angle Compression Bind Enhanced Target Selectivity (Pre-organized Pose) RotBarrier->Bind Rigidification Metab Steric Shielding of Amine (CYP450 Resistance) ConfLock->Metab Hindrance ConfLock->Bind

Mechanistic workflow of steric effects driving stability and selectivity in the 2-bromo analog.

Comparative Analog Profiling

To isolate the impact of the ortho-bromine atom, we compare the target compound against three alternatives. The data below synthesizes the thermodynamic and structural differences dictated by halogen size and substitution position .

Table 1: Physicochemical & Conformational Comparison
Analog CompoundSubstituent PositionHalogen vdW Radius (Å) Caryl​−Calkyl​ Rotational Barrier ( ΔG‡ )Dominant Conformational State
2-(2-Bromophenyl)-... Ortho1.85 Å>16.5 kcal/mol Highly Restricted (Atropisomeric tendency)
2-(2-Fluorophenyl)-... Ortho1.47 Å~8.5 kcal/molRapid Exchange (Room Temp)
2-(4-Bromophenyl)-... Para1.85 Å<5.0 kcal/molFree Rotation
2-Phenyl-... (Unsub)N/A (H)1.20 Å<5.0 kcal/molFree Rotation

Experimental Methodologies

To validate the theoretical claims above, the following self-validating experimental protocols are utilized. Every step is designed to isolate the causality of the steric effects.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

This assay quantifies the steric clash by measuring the thermal energy required to force the rotation of the phenyl ring past the gem-dimethyl group.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality Note: DMSO- d6​ is explicitly chosen over CDCl3​ because its high boiling point (189°C) allows the system to reach the high coalescence temperatures ( Tc​ ) required to overcome the >16 kcal/mol barrier of the 2-bromo analog.

  • Acquisition: Acquire 1H -NMR spectra starting at 298K. Increment the temperature by 10K steps up to 383K, allowing 5 minutes of thermal equilibration at each step.

  • Coalescence Analysis: Identify the diastereotopic methyl protons (which appear as two distinct singlets at room temperature due to restricted rotation). Note the temperature ( Tc​ ) at which these peaks merge into a single broad peak.

  • Thermodynamic Calculation: Apply the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ).

    • Causality Note: The Eyring equation mathematically translates the NMR line broadening (exchange rate, k ) into a direct thermodynamic value, proving the steric rigidity of the pharmacophore.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay evaluates how effectively the steric bulk shields the primary amine from Cytochrome P450 (CYP)-mediated N-oxidation and dealkylation.

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (0.5 mg/mL protein) and the test analog (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH is mandatory to prove that any observed degradation is strictly CYP-mediated, not background chemical hydrolysis.

  • Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately plunge into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality Note: Cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at exact timepoints for precise kinetic profiling.

  • Quantification: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Empirical Performance Data

The following table summarizes the experimental readouts derived from the methodologies above, demonstrating the practical impact of the structural modifications.

Table 2: Experimental Pharmacokinetic Readouts (HLM Stability)
Analog CompoundIntrinsic Clearance ( CLint​ )Half-Life ( T1/2​ )Primary Observed Metabolite
2-(2-Bromophenyl)-... <15 μ L/min/mg >120 min Aromatic hydroxylation (Amine intact)
2-(2-Fluorophenyl)-... 45 μ L/min/mg45 minMinor N-oxidation / Dealkylation
2-(4-Bromophenyl)-... 95 μ L/min/mg20 minRapid N-oxidation
2-Phenyl-... (Unsub)110 μ L/min/mg15 minRapid N-oxidation

Data Interpretation: The 2-bromo analog exhibits a nearly 8-fold increase in half-life compared to the unsubstituted analog. Because the amine is sterically shielded by the locked, orthogonal conformation of the 2-bromophenyl ring, CYP450 enzymes cannot access the nitrogen lone pair. Consequently, metabolic clearance is forced to shift away from the amine toward slower aromatic hydroxylation pathways.

References

  • Title: The Thorpe-Ingold Effect in Medicinal Chemistry Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Conformational Restriction in Drug Design Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Halogen Bonding in Drug Discovery: From a Despised Interaction to a Validated Concept Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating GC-MS Detection Limits for 2-(2-Bromophenyl)-2-methylpropan-1-amine

In the fast-evolving landscape of novel psychoactive substances (NPS), the ability to reliably detect and quantify emerging compounds is paramount for researchers, forensic scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-evolving landscape of novel psychoactive substances (NPS), the ability to reliably detect and quantify emerging compounds is paramount for researchers, forensic scientists, and drug development professionals. This guide provides an in-depth, experience-driven protocol for validating the detection limits of Gas Chromatography-Mass Spectrometry (GC-MS) for the recently identified compound, 2-(2-Bromophenyl)-2-methylpropan-1-amine. We will not only detail the "how" but, more critically, the "why" behind our methodological choices, ensuring a robust and defensible validation process. This guide will also compare the performance of GC-MS with alternative analytical techniques, offering a comprehensive perspective for laboratory professionals.

The Analytical Challenge: A Novel Brominated Amine

2-(2-Bromophenyl)-2-methylpropan-1-amine is a cathinone derivative and a structural analog of other psychoactive substances. Its recent emergence necessitates the development and validation of sensitive and specific analytical methods for its detection in various matrices. GC-MS is a powerful and widely accessible technique for this purpose, offering excellent chromatographic separation and mass spectral identification. However, before a method can be implemented for routine analysis, its performance characteristics, particularly its limits of detection (LOD) and quantitation (LOQ), must be rigorously established.

Foundational Principles: Why Method Validation Matters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For forensic and clinical applications, this is not merely a suggestion but a stringent requirement mandated by accrediting bodies and regulatory agencies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on method validation, which form the bedrock of the protocol outlined below. The core objective is to establish, with a high degree of statistical confidence, the lowest concentration of an analyte that can be reliably detected and quantified.

A Step-by-Step Protocol for Determining GC-MS LOD and LOQ

This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polar capillary column is recommended for this type of compound. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column, such as an Agilent HP-5ms.

  • Reagents and Standards:

    • Certified reference material (CRM) of 2-(2-Bromophenyl)-2-methylpropan-1-amine.

    • High-purity solvents (e.g., methanol, acetonitrile, ethyl acetate) for sample and standard preparation.

    • Internal standard (IS): A structurally related compound not expected to be present in samples, such as a deuterated analog.

Initial Method Development and Optimization

Before validation can begin, a suitable GC-MS method must be developed. This involves optimizing key parameters to achieve good peak shape, resolution, and sensitivity for the target analyte.

  • Injector Temperature: Typically set to 250-280 °C to ensure efficient vaporization without thermal degradation.

  • Oven Temperature Program: A gradient program is essential for separating the analyte from matrix components. An example program could be: start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification of characteristic fragment ions, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity during validation. For 2-(2-Bromophenyl)-2-methylpropan-1-amine, key fragment ions would be determined from the full scan mass spectrum of the CRM.

The Heart of Validation: Determining LOD and LOQ

There are several accepted approaches to determining LOD and LOQ. We will focus on the calibration curve method, which is widely accepted and provides a statistically robust estimation.

Conceptual Workflow:

Caption: Workflow for LOD and LOQ determination using the calibration curve method.

Detailed Steps:

  • Preparation of Calibration Standards: Prepare a series of at least six calibration standards of 2-(2-Bromophenyl)-2-methylpropan-1-amine in a relevant matrix (e.g., blank serum, urine, or solvent). The concentrations should be clustered near the expected LOD. For instance, if the expected LOD is around 1 ng/mL, prepare standards at 0.5, 1, 2, 5, 10, and 20 ng/mL.

  • Analysis of Standards: Inject each calibration standard multiple times (a minimum of three replicates is recommended) into the GC-MS system.

  • Data Acquisition: Acquire the data in SIM mode, monitoring at least three characteristic ions for the target analyte and the internal standard.

  • Construction of the Calibration Curve: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte.

  • Calculation of LOD and LOQ: Perform a linear regression on the calibration curve data. The LOD and LOQ are then calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ is the standard deviation of the y-intercept of the regression line.

      • S is the slope of the calibration curve.

  • Verification: The final and most critical step is to experimentally verify the calculated LOD and LOQ. Prepare standards at the calculated concentrations and analyze them. The LOD should be a concentration where the analyte is reliably detected (e.g., signal-to-noise ratio > 3), and the LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy (typically within 20% of the nominal value).

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a robust technique, it is essential to understand its performance in the context of other available methods.

TechniquePrincipleLimit of Detection (LOD)ThroughputConfirmation Capability
GC-MS Gas-phase separation followed by mass-based detection.Low ng/mL to pg/mLModerateHigh (mass spectrum provides a molecular fingerprint)
LC-MS/MS Liquid-phase separation with tandem mass spectrometry.Sub-ng/mL to pg/mLHighVery High (precursor and product ion fragmentation)
Immunoassays Antibody-based detection.ng/mL rangeVery HighLow (potential for cross-reactivity)
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.pg/mL to fg/mLModerateExcellent (elemental composition determination)

Key Takeaways from the Comparison:

  • Sensitivity: While GC-MS offers excellent sensitivity, LC-MS/MS and HRMS generally provide lower detection limits, which can be crucial for trace-level analysis in biological matrices.

  • Specificity: The mass spectral data from GC-MS provides a high degree of confidence in the identification of the analyte. However, the fragmentation patterns of some isomers can be very similar, potentially requiring careful chromatographic separation. LC-MS/MS offers an additional layer of specificity through the selection of specific precursor-product ion transitions.

  • Throughput: For screening large numbers of samples, immunoassays offer the highest throughput, but positive results typically require confirmation by a more specific technique like GC-MS or LC-MS/MS.

Conclusion: A Foundation for Confident Analysis

The validation of detection limits is a cornerstone of reliable analytical science. By following a systematic and statistically sound protocol, researchers can establish the capabilities of their GC-MS method for the analysis of 2-(2-Bromophenyl)-2-methylpropan-1-amine with a high degree of confidence. While GC-MS remains a workhorse in many laboratories due to its robustness and specificity, a thorough understanding of its performance relative to other techniques, such as LC-MS/MS, is essential for selecting the most appropriate analytical strategy. The detailed protocol and comparative analysis provided in this guide serve as a comprehensive resource for laboratories working to stay ahead of the curve in the dynamic field of novel psychoactive substance analysis.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

Safety & Regulatory Compliance

Safety

2-(2-Bromophenyl)-2-methylpropan-1-amine proper disposal procedures

As drug development increasingly explores sterically hindered and halogenated arylalkylamines for CNS and metabolic targets, compounds like 2-(2-Bromophenyl)-2-methylpropan-1-amine present unique logistical and safety ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores sterically hindered and halogenated arylalkylamines for CNS and metabolic targets, compounds like 2-(2-Bromophenyl)-2-methylpropan-1-amine present unique logistical and safety challenges.

This guide provides an authoritative, step-by-step operational framework for the safe handling and proper disposal of this compound. By understanding the physicochemical causality behind its hazards, laboratory personnel can ensure compliance, protect human health, and mitigate environmental impact.

Physicochemical Causality & Hazard Assessment

To design an effective and self-validating disposal strategy, we must first deconstruct the molecule's reactivity profile to understand why specific safety measures are required:

  • The Primary Amine (-NH2): Attached to a sterically hindered quaternary carbon, this amine retains strong basicity and nucleophilicity. It is inherently corrosive to biological tissues and can react violently and exothermically with strong acids or oxidizing agents.

  • The ortho-Bromophenyl Moiety: The halogenation significantly increases the lipophilicity (LogP) of the compound, enhancing its ability to penetrate dermal barriers. Furthermore, organobromines are persistent environmental pollutants. If incinerated improperly at low temperatures, brominated aromatics can dimerize and oxidize to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) ().

Table 1: Hazard Profile & Regulatory Classification
Property / HazardDescription / ClassificationOperational Implication
Chemical Class Halogenated ArylalkylamineMust be strictly segregated into halogenated waste streams.
GHS Hazards Corrosive (H314), Irritant (H315, H319)Requires high-resistance PPE (Butyl rubber or heavy nitrile).
RCRA Status Characteristic Toxicity/CorrosivityRegulated under EPA RCRA guidelines for halogenated organics.
Incompatibilities Strong oxidizers, strong acids, acid chloridesStore away from acids to prevent exothermic pressurization.

Operational Workflow: Waste Segregation Decision Matrix

The fundamental rule of halogenated amine disposal is strict segregation . Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and environmental risk. Halogenated waste requires specialized high-temperature incineration (>1000°C) equipped with acid-gas scrubbers to neutralize the hydrobromic acid (HBr) gas produced during combustion.

WasteDisposal Start 2-(2-Bromophenyl)-2-methylpropan-1-amine Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid SolidWaste Collect in HDPE/Glass Label: Halogenated Solid Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent->NonHalogenated Aqueous Aqueous Acidic/Basic Solvent->Aqueous HaloWaste Collect in Halogenated Organic Waste Carboy Halogenated->HaloWaste MixedWaste Collect in Halogenated Carboy (Solute contaminates stream) NonHalogenated->MixedWaste AqWaste Neutralize to pH 6-8 Collect as Aqueous Waste Aqueous->AqWaste Incineration High-Temp Incineration with Acid Gas Scrubbers SolidWaste->Incineration HaloWaste->Incineration MixedWaste->Incineration AqWaste->Incineration

Decision tree for the segregation and disposal routing of halogenated amine waste.

Step-by-Step Disposal Procedures

Protocol A: Disposal of Solid 2-(2-Bromophenyl)-2-methylpropan-1-amine
  • Containment: Perform all transfers within a certified chemical fume hood to prevent inhalation of corrosive, lipophilic dust. Ensure sash is lowered to the safe operating mark.

  • Collection: Carefully transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers , as the basic primary amine can cause galvanic corrosion over time.

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents exactly as "2-(2-Bromophenyl)-2-methylpropan-1-amine (Solid)" and check the GHS boxes for "Toxic", "Corrosive", and "Halogenated Organic".

  • Storage: Place the sealed container in a designated secondary containment tray within a cool, dry waste storage cabinet, strictly isolated from oxidizing agents.

Protocol B: Disposal of Liquid Solutions (Organic Solvents)
  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).

  • Routing:

    • If in a non-halogenated solvent: The presence of the brominated solute chemically converts the entire mixture into a halogenated waste stream. Route to the Halogenated Organic Waste carboy.

    • If in a halogenated solvent: Route directly to the Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated, grounded funnel to pour the solution into the waste carboy. Leave at least 20% headspace in the carboy to account for vapor expansion and prevent pressure rupture.

  • Neutralization Warning: Never attempt to neutralize the basic amine with strong acids directly in the waste carboy. This will cause a violent exothermic reaction, rapid solvent volatilization, and potential container failure.

Table 2: Waste Compatibility Matrix
Waste Stream TargetCompatibility with CompoundOperational Action Required
Halogenated Organics Highly Compatible Preferred primary disposal route.
Non-Halogenated Organics Incompatible (Regulatory)Do not mix; the organobromine solute contaminates the entire non-halogenated stream.
Aqueous Acids Dangerous (Chemical)Exothermic acid-base reaction. Neutralize separately in an ice bath before mixing.
Heavy Metals Incompatible (Chemical)Amines can form unstable complex coordination compounds with transition metals.

Spill Response and Emergency Decontamination

In the event of an accidental release, immediate action is required to prevent dermal exposure and environmental contamination, adhering to .

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust.

  • PPE Upgrade: Responders must don heavy-duty butyl rubber gloves (standard nitrile degrades rapidly upon exposure to concentrated amines), a chemical-resistant apron, and a full face shield.

  • Containment (Solid): Gently cover the powder with damp sand or a commercial inert absorbent to prevent aerosolization. Do not dry sweep.

  • Containment (Liquid): Surround the spill with inert absorbent pads or vermiculite. Avoid using combustible materials like sawdust, which can react with amines.

  • Decontamination: After removing the bulk spill into a solid waste container, wash the surface with a dilute, mildly acidic solution (e.g., 5% citric acid) to neutralize residual amine. Follow with copious amounts of water. Collect all washings as aqueous hazardous waste.

References

  • Title: Hazardous Waste Generators Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety in the Laboratory Source: American Chemical Society (ACS) URL: [Link]

Handling

Personal protective equipment for handling 2-(2-Bromophenyl)-2-methylpropan-1-amine

Initiating Safety Research I've initiated a deep dive into 2-(2-Bromophenyl)-2-methylpropan-1-amine. My first step is a thorough Google search to gather all available safety data and handling information.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Safety Research

I've initiated a deep dive into 2-(2-Bromophenyl)-2-methylpropan-1-amine. My first step is a thorough Google search to gather all available safety data and handling information. I'm focusing on identifying Safety Data Sheets (SDS) and any related synonyms for comprehensive coverage. I want to build a solid foundation of knowledge.

Analyzing Safety Guidelines

I'm now deeply immersed in analyzing the Google search results for safety data. I'm extracting key PPE recommendations, specifically focusing on glove types, eye protection, and respiratory protection. Furthermore, I'm identifying health hazards like skin irritation, respiratory effects, and systemic toxicity to understand the PPE rationale. Next, I'll investigate disposal protocols for the chemical and contaminated PPE.

Compiling Handling Information

I'm now starting a deep dive, using Google, to gather all available safety and handling information for 2-(2-Bromophenyl)-2-methylpropan-1-amine, including its synonyms, to find Safety Data Sheets (SDS), and official handling guidelines. Then, I plan to analyze the search results to extract key information on personal protective equipment (PPE) recommendations and to determine the associated health hazards. After that, I will also investigate proper disposal procedures.

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